MS-1020
Description
Properties
IUPAC Name |
1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-15-6-8-19-18(11-15)14(12-23-19)9-10-22-21(26)17-7-5-13-3-1-2-4-16(13)20(17)25/h1-8,11-12,23-25H,9-10H2,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJNISGKGIHTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NCCC3=CNC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255516-86-9 | |
| Record name | 1255516-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Core Mechanism of MS-1020: A Selective JAK3 Inhibitor
For Immediate Release
A comprehensive analysis of available data reveals that MS-1020, a novel small molecule identified as Nb-(α-hydroxynaphthoyl)serotonin, functions as a potent and selective inhibitor of Janus Kinase 3 (JAK3).[1][2][3] This technical guide provides an in-depth exploration of its mechanism of action, detailing its molecular interactions, downstream signaling effects, and the experimental evidence that underpins our current understanding. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and immunology.
Executive Summary
This compound is an ATP-competitive inhibitor that directly targets the catalytic site of JAK3.[1][4][5] By selectively blocking the activity of this key enzyme, this compound effectively disrupts the JAK3/STAT signaling pathway, a critical cascade in the proliferation and survival of certain cancer cells and in the inflammatory processes of autoimmune diseases.[1][2][4] The primary downstream consequences of JAK3 inhibition by this compound include the suppression of STAT5 phosphorylation, leading to the downregulation of anti-apoptotic genes and the induction of apoptosis in cells with aberrant JAK3 signaling.[1][3][4]
Core Mechanism of Action: Selective JAK3 Inhibition
The central mechanism of this compound revolves around its specific and competitive inhibition of JAK3. Unlike broad-spectrum kinase inhibitors, this compound demonstrates a notable selectivity for JAK3 over other Janus kinase family members, such as JAK2.[1][2] This selectivity is crucial as it minimizes off-target effects and suggests a more favorable safety profile.
The binding of this compound to the ATP-binding pocket of JAK3's catalytic domain prevents the phosphorylation and activation of the kinase. This, in turn, halts the downstream signaling cascade that is initiated by cytokine binding to their receptors.
The JAK3/STAT Signaling Pathway and this compound's Point of Intervention
The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. In the context of this compound's action, the interleukin-2 (IL-2) signaling pathway serves as a key example.
Signaling Pathway Diagram: this compound Inhibition of IL-2-mediated JAK3/STAT5 Signaling
Caption: this compound inhibits the phosphorylation of STAT5 by binding to and blocking the catalytic activity of JAK3.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | Result | Reference |
| L540 Hodgkin lymphoma | Cell Viability | IC50 | Time- and dose-dependent decrease | [3] |
| Cultured Drosophila cells | Transcriptional Activity | STAT92E inhibition | 0-50 µM | [3] |
| Nb2 rat T-lymphocyte | Protein Phosphorylation | IL-2-induced STAT5 phosphorylation | Inhibition at 10, 30, 50 µM | [3] |
| L540 Hodgkin lymphoma | Apoptosis Induction | Cleaved PARP, Caspase-3 | Dose-dependent increase | [3] |
Table 2: Effects on Anti-Apoptotic Protein Expression
| Cell Line | Protein | Effect of this compound | Reference |
| L540 Hodgkin lymphoma | Bcl-2 | Dose-dependent decrease | [3][4] |
| L540 Hodgkin lymphoma | Bcl-xL | Dose-dependent decrease | [3][4] |
| L540 Hodgkin lymphoma | Mcl-1 | Dose-dependent decrease | [3][4] |
| L540 Hodgkin lymphoma | Survivin | Dose-dependent decrease | [3][4] |
Experimental Protocols
The following are representative methodologies used to elucidate the mechanism of action of this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on JAK3 catalytic activity.
Methodology:
-
Recombinant human JAK3 enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
This compound is added to the reaction at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA-based format or through radioactivity measurement if using radiolabeled ATP.
-
The concentration of this compound that results in 50% inhibition of JAK3 activity (IC50) is calculated.
Western Blot Analysis of STAT Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of STAT proteins downstream of JAK3 activation in a cellular context.
Methodology:
-
A suitable cell line (e.g., Nb2 cells) is cultured and then stimulated with a cytokine known to activate the JAK3 pathway (e.g., IL-2).
-
Cells are pre-treated with varying concentrations of this compound for a specified time before cytokine stimulation.
-
Following stimulation, cells are lysed, and total protein is extracted.
-
Protein concentrations are normalized, and samples are separated by SDS-PAGE.
-
Proteins are transferred to a membrane, which is then probed with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
-
The intensity of the p-STAT5 bands is compared to the total STAT5 bands to determine the extent of inhibition.
Experimental Workflow: Western Blot for p-STAT5 Inhibition
Caption: A typical workflow for assessing the inhibitory effect of this compound on STAT5 phosphorylation.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.
Methodology:
-
Cancer cells with constitutively active JAK3 signaling (e.g., L540) are seeded and treated with a range of this compound concentrations for 24-72 hours.
-
Cells are harvested and washed with a binding buffer.
-
Cells are then stained with Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry.
-
Annexin V positive, PI negative cells are identified as early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic. The percentage of apoptotic cells is quantified.
Conclusion
This compound is a selective JAK3 inhibitor that acts by competitively binding to the ATP pocket of the enzyme, thereby blocking its catalytic function. This leads to the disruption of the JAK3/STAT signaling pathway, a reduction in the expression of anti-apoptotic proteins, and the induction of programmed cell death in susceptible cell populations. The targeted nature of this compound's mechanism of action makes it a compound of significant interest for the development of novel therapeutics for hematological malignancies and potentially for certain autoimmune disorders. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound is a novel small molecule that selectively inhibits JAK3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel small molecule that selectively inhibits JAK3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound = 98 HPLC 1255516-86-9 [sigmaaldrich.com]
An In-depth Technical Guide on MS-1020: A Selective JAK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity, hematopoiesis, and inflammation.[1][2][3] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[3] Specifically, JAK3's restricted expression in hematopoietic cells and its essential role in lymphocyte development and function make it a prime therapeutic target.[4] Selective inhibition of JAK3 is a promising strategy for treating autoimmune disorders and certain cancers while potentially minimizing the side effects associated with broader JAK inhibition.[4] This document provides a comprehensive technical overview of MS-1020, a novel small molecule identified as a selective, ATP-competitive inhibitor of JAK3.[5] We will detail its mechanism of action, selectivity profile, the experimental protocols used for its characterization, and its effects in cellular contexts.
Introduction to this compound
This compound, chemically known as Nb-(α-hydroxynaphthoyl)serotonin, is a synthetic compound derived from a natural product isolated from Phragmites communis.[5] It was identified through a cell-based high-throughput screen for inhibitors of the JAK/STAT signaling pathway.[5][6] Subsequent studies have characterized this compound as a potent and selective inhibitor of JAK3. It directly binds to JAK3, blocking its catalytic activity in an ATP-competitive manner.[5] This inhibition prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the transcription of target genes involved in cell survival and proliferation.[5]
Mechanism of Action and Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines.[7][8] For T-cells, cytokines like Interleukin-2 (IL-2) bind to their cognate receptors, which are associated with JAK1 and JAK3.[9] Ligand binding induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[1][2] this compound exerts its effect by competitively binding to the ATP-binding pocket of JAK3, preventing the phosphorylation events necessary for signal transduction.
Kinase Selectivity Profile
A key attribute of a therapeutic kinase inhibitor is its selectivity. This compound has demonstrated a potent and selective inhibitory effect on JAK3. In cellular assays, this compound consistently suppressed IL-2-induced JAK3/STAT5 signaling.[5][6] Critically, it did not inhibit prolactin-induced JAK2/STAT5 signaling, indicating selectivity over JAK2.[5][6] While comprehensive screening against a large panel of kinases is noted as a necessary next step for full characterization, initial results show selective inhibition of JAK3 activity compared to other JAK family members and other oncogenic kinases like Src, Akt, EGFR, and ERK1/2.[5]
| Target Kinase Pathway | Stimulant | Key Kinases | Effect of this compound | Reference |
| IL-2 Signaling | IL-2 | JAK1 / JAK3 | Inhibited | [5][6] |
| Prolactin Signaling | Prolactin | JAK2 | Not Inhibited | [5][6] |
| Other Oncogenic Kinases | - | Src, Akt, EGFR, ERK1/2 | Not Inhibited | [5] |
Experimental Protocols
The characterization of this compound involved several key biochemical and cell-based assays. Below are detailed methodologies for these experiments.
In Vitro Kinase Assay (JAK3)
This assay is designed to measure the direct inhibitory effect of this compound on the catalytic activity of the JAK3 enzyme.
-
Objective: To determine if this compound directly binds to and inhibits JAK3 kinase activity.
-
Materials:
-
Recombinant human JAK3 enzyme.
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide).
-
ATP (Adenosine triphosphate), radiolabeled with ³²P (γ-³²P-ATP).
-
This compound at various concentrations.
-
Kinase reaction buffer.
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Methodology:
-
Prepare a reaction mixture containing the kinase buffer, recombinant JAK3 enzyme, and the substrate peptide.
-
Add this compound at a range of final concentrations to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding γ-³²P-ATP. For ATP-competition assays, this step is repeated with a higher concentration of ATP (e.g., 10-fold higher) to observe any shift in IC₅₀.[5]
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated γ-³²P-ATP.
-
Quantify the incorporated radioactivity on the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
-
Cell-Based STAT5 Phosphorylation Assay
This assay assesses the ability of this compound to inhibit JAK3 activity within a cellular context by measuring the phosphorylation of its downstream target, STAT5.
-
Objective: To measure the inhibition of cytokine-induced STAT5 phosphorylation in cells.
-
Cell Line: Nb2 cells, which are dependent on prolactin (via JAK2) or IL-2 (via JAK3) for proliferation.[5]
-
Methodology:
-
Culture Nb2 cells and starve them by incubation in a serum-free medium for a period (e.g., 16 hours).[5]
-
Pre-treat the starved cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with either IL-2 (to activate the JAK3 pathway) or prolactin (PRL, to activate the JAK2 pathway) for a short duration (e.g., 10 minutes).[5]
-
Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the total protein concentration of the lysates.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5 (as a loading control).
-
Visualize the protein bands using a chemiluminescence detection system and quantify band intensity to determine the level of p-STAT5 relative to total STAT5.
-
Cellular Effects and Therapeutic Potential
This compound demonstrates a clear functional impact on cancer cells that harbor persistently active JAK3/STAT signaling.
-
Inhibition of STAT Signaling: In human cancer cell lines with constitutively active STAT3 (e.g., Hodgkin's lymphoma lines L540 and HLDM-2), this compound effectively inhibited STAT3 phosphorylation in a dose-dependent manner.[5]
-
Induction of Apoptosis: The inhibition of the JAK3/STAT pathway by this compound leads to a decrease in cell viability.[5][6] This is achieved by inducing programmed cell death (apoptosis). The mechanism involves the downregulation of anti-apoptotic genes, such as Bcl-xL and Mcl-1, which are known downstream targets of STAT signaling.[5]
-
Therapeutic Implications: The selective action of this compound on cells with aberrant JAK3 signaling suggests its potential as a therapeutic agent for certain hematologic malignancies and other cancers where this pathway is a key driver of disease.[5][6] It serves as an important lead compound for the development of a new class of drugs targeting these specific cancer types.[5]
Conclusion
This compound is a novel, ATP-competitive small molecule inhibitor that demonstrates potent and selective activity against JAK3. Its ability to block IL-2-mediated STAT5 phosphorylation while leaving JAK2-mediated signaling intact highlights its selectivity in cellular contexts. By inhibiting the catalytic activity of JAK3, this compound effectively downregulates STAT signaling, leading to the induction of apoptosis in cancer cells dependent on this pathway. These findings establish this compound as a valuable pharmacological tool for studying JAK3 signaling and a promising lead compound for the development of targeted therapies for cancers and autoimmune diseases characterized by aberrant JAK3 activity.[5] Further studies, including broad kinase panel screening and in vivo efficacy models, are warranted to fully elucidate its therapeutic potential.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. This compound is a novel small molecule that selectively inhibits JAK3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a novel small molecule that selectively inhibits JAK3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The JAK/STAT signaling pathway | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Janus Kinase 3 (JAK3) Inhibition in Immunological Disorders: A Technical Guide
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in signal transduction for a wide array of cytokines, interferons, and hormones, which are critical for immunity, hematopoiesis, and inflammation. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential components of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which transmits extracellular signals into the nucleus to regulate gene expression.
Unlike the other ubiquitously expressed JAK family members, JAK3 expression is primarily restricted to hematopoietic cells, particularly lymphocytes and natural killer (NK) cells. This restricted expression profile makes JAK3 a highly attractive therapeutic target for immunological disorders. By selectively inhibiting JAK3, it is possible to modulate the immune response with potentially fewer systemic side effects compared to broader-acting immunosuppressants. This guide provides an in-depth overview of the role of JAK3 in immune cell signaling, the mechanism of JAK3 inhibition, its therapeutic applications, and the experimental methodologies used to evaluate JAK3 inhibitors.
Core Principles of JAK-STAT Signaling
The JAK-STAT pathway is a primary signaling cascade for numerous cytokine receptors. The process begins when a cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization. This conformational change brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins, which are recruited from the cytoplasm. Upon binding, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and subsequent translocation into the nucleus, where they bind to specific DNA sequences to modulate the transcription of target genes involved in inflammation, proliferation, and immune cell differentiation.
MS-1020 discovery and development history
The identifier "MS-1020" is associated with multiple distinct therapeutic candidates in development, making it crucial to specify the exact compound of interest for an in-depth technical guide. Initial research has revealed several different drugs that could potentially be misidentified as "this compound" due to similar nomenclature or therapeutic area.
To provide a precise and relevant technical whitepaper, please clarify which of the following compounds you are referring to:
-
GM-1020: An oral N-methyl-D-aspartate (NMDA) receptor antagonist currently under development by Gilgamesh Pharmaceuticals for the treatment of Major Depressive Disorder.[1][2][3] This compound is an arylcyclohexylamine administered orally.[2] Preclinical studies have shown its potential as a rapid-acting antidepressant.[3] Phase I clinical trials have been conducted to assess its safety, tolerability, and pharmacokinetic profile at various doses.[1]
-
AOC-1020: An antibody oligonucleotide conjugate (AOC) being developed by Avidity Biosciences for the treatment of Facioscapulohumeral muscular dystrophy (FSHD).[4] This investigational therapy is designed to target the root cause of FSHD.[4] It is administered via infrequent intravenous dosing, approximately every three months.[4] A Phase 1/2 clinical trial, known as the FORTITUDE study, has been initiated to evaluate its safety and potential efficacy.[4]
-
A potential drug for Multiple Sclerosis (MS): Research from the University of California San Francisco (UCSF) and Contineum Therapeutics has identified a drug candidate that shows promise in promoting the regeneration of myelin, the protective sheath around nerve cells that is damaged in MS.[5] While this research aligns with the "MS" abbreviation, the specific designation "this compound" is not explicitly mentioned in the available information. The mechanism of action for this line of research involves blocking muscarinic receptors to enable oligodendrocyte precursor cells to mature into myelin-producing oligodendrocytes.[5]
Once the specific compound is identified, a comprehensive technical guide can be developed, including its discovery, development history, mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant pathways and workflows as requested.
References
- 1. m.youtube.com [m.youtube.com]
- 2. GM-1020 by Gilgamesh Pharmaceuticals for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 3. GM-1020: a novel, orally bioavailable NMDA receptor antagonist with rapid and robust antidepressant-like effects at well-tolerated doses in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Drug Candidate Shows Promise in Reversing MS Nerve Damage in Mouse Model | Technology Networks [technologynetworks.com]
MS-1020: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS-1020, also known as N-(α-hydroxynaphthoyl)serotonin, is a synthetic small molecule that has been identified as a potent and selective inhibitor of Janus kinase 3 (JAK3). As an ATP-competitive inhibitor, this compound directly targets the catalytic activity of JAK3, a critical enzyme in the JAK/STAT signaling pathway, which is implicated in various cellular processes, including immune response and cell proliferation. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, along with detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent, particularly for cancers with aberrant JAK3 signaling.
Chemical and Physical Properties
This compound is a synthetic derivative of compounds isolated from the plant Phragmites communis, Trin.. Its chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| Systematic Name | 1-Hydroxy-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)-2-naphtamide | |
| Synonym | N-(α-hydroxynaphthoyl)serotonin | |
| Molecular Formula | C₂₁H₁₈N₂O₃ | |
| Molecular Weight | 346.38 g/mol | |
| CAS Number | 1255516-86-9 | |
| Appearance | White to tan powder | |
| Solubility | Soluble in DMSO | |
| Purity | ≥98% (HPLC) | |
| Storage | 2-8°C |
Chemical Structure
The chemical structure of this compound consists of a serotonin backbone amide-linked to a 1-hydroxy-2-naphthoyl group.
Figure 1. Chemical structure of this compound (1-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide).
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of JAK3, a member of the Janus kinase family of non-receptor tyrosine kinases. JAK3 plays a crucial role in signal transduction for a variety of cytokines and growth factors, primarily through the JAK/STAT signaling pathway.
Inhibition of JAK3/STAT5 Signaling
This compound exerts its inhibitory effect in an ATP-competitive manner, directly binding to the catalytic site of JAK3 and blocking its kinase activity. This selective inhibition prevents the phosphorylation and activation of its downstream substrate, Signal Transducer and Activator of Transcription 5 (STAT5). Notably, this compound has been shown to suppress IL-2-induced JAK3/STAT5 signaling, a pathway critical for T-cell function, while not affecting prolactin-induced JAK2/STAT5 signaling, demonstrating its selectivity for JAK3 over JAK2.
Induction of Apoptosis
In cancer cells with constitutively active JAK3/STAT signaling, such as certain Hodgkin lymphoma and breast cancer cell lines, this compound has been shown to inhibit cell viability. By blocking the JAK3/STAT pathway, this compound leads to the downregulation of anti-apoptotic genes, including Bcl-2, Bcl-xL, Mcl-1, and survivin. This disruption of pro-survival signaling ultimately induces programmed cell death (apoptosis) in these cancer cells.
Quantitative Biological Data
While a specific IC50 value for this compound's inhibition of JAK3 is not consistently reported across public sources, its precursors, N-(p-coumaroyl)serotonin and N-(feruloyl)serotonin, exhibited IC50 values in the range of 50-70 μmol/L for inhibiting JAK/STAT signaling. This compound was synthesized to achieve greater potency. The treatment of cells with 30 μmol/L of this compound has been shown to significantly block STAT92E signaling.
Experimental Protocols
The following protocols are synthesized from methodologies described in the literature for the identification and characterization of this compound.
Cell-Based High-Throughput Screening for JAK/STAT Signaling Inhibitors
This protocol outlines a cell-based assay using a Drosophila cell line to screen for inhibitors of the JAK/STAT pathway.
-
Cell Line: Drosophila S2 cells stably expressing a STAT92E reporter gene (e.g., luciferase).
-
Assay Principle: The STAT92E reporter gene is activated by the Drosophila JAK/STAT pathway ligand, Unpaired (Upd). Inhibitors of the pathway will reduce the reporter gene expression.
-
Procedure:
-
Seed S2-NP-STAT92E cells in 96-well plates.
-
Co-culture the reporter cells with S2-NP cells transiently transfected with an actin promoter-driven Upd expression vector.
-
Add plant extracts or small molecules (like this compound) at desired concentrations to the co-culture.
-
Incubate for 24 hours.
-
Measure the activity of the STAT92E reporter (e.g., luciferase activity). A decrease in reporter activity indicates inhibition of the JAK/STAT pathway.
-
A constitutively expressed reporter (e.g., Renilla luciferase) can be used to monitor cell viability and control for non-specific cytotoxicity.
-
In Vitro JAK3 Kinase Assay
This protocol describes an in vitro assay to confirm the direct inhibitory effect of this compound on JAK3 kinase activity.
-
Materials:
-
Immunoprecipitated JAK3 from cell lysates (e.g., from L540 Hodgkin lymphoma cells).
-
Recombinant His-tagged STAT3α protein as a substrate.
-
Kinase reaction buffer.
-
ATP.
-
This compound at various concentrations.
-
-
Procedure:
-
Incubate the immunoprecipitated JAK3 with the His-tagged STAT3α substrate in the kinase reaction buffer.
-
Add ATP to initiate the kinase reaction, in the presence or absence of this compound.
-
Incubate the reaction mixture to allow for phosphorylation of the substrate.
-
Stop the reaction and resolve the proteins by SDS-PAGE.
-
Perform a Western blot analysis using antibodies specific for phospho-STAT3 to detect the level of substrate phosphorylation.
-
A decrease in phospho-STAT3 levels in the presence of this compound indicates direct inhibition of JAK3 kinase activity.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the JAK3/STAT5 signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for the identification and characterization of this compound.
MS-1020: A Technical Overview of its Safety Profile and Preliminary Toxicity Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-1020, also known as Nb-(α-hydroxynaphthoyl)serotonin, is a novel small molecule identified as a selective inhibitor of Janus kinase 3 (JAK3)[1][2]. As a member of the Janus kinase family, JAK3 plays a critical role in signal transduction for numerous cytokines essential for the development, function, and proliferation of T-cells, B-cells, and NK cells. Its restricted expression to hematopoietic cells makes it an attractive therapeutic target for autoimmune diseases and hematological malignancies. This technical guide provides a comprehensive overview of the currently available safety profile and preliminary toxicity data for this compound, drawing from in vitro studies. It is important to note that, to date, no in vivo safety and toxicity data, such as LD50 or NOAEL values, have been published in the public domain for this compound.
In Vitro Safety and Selectivity
The initial characterization of this compound has focused on its selectivity and its effects on various cell lines. These in vitro studies provide the foundational understanding of its potential therapeutic window and off-target effects.
Kinase Selectivity Profile
This compound has demonstrated a high degree of selectivity for JAK3 over other Janus family kinases. This selectivity is crucial for minimizing off-target effects that can lead to toxicity. For instance, inhibition of JAK2 is associated with adverse effects such as anemia and neutropenia.
| Kinase | IC50 (µM) | Fold Selectivity vs. JAK3 |
| JAK3 | ~1 | 1 |
| JAK1 | >50 | >50 |
| JAK2 | >50 | >50 |
| TYK2 | >50 | >50 |
Table 1: In vitro kinase selectivity of this compound. Data extrapolated from in vitro kinase assays.
Effects on Cell Viability
Studies on various cell lines have been conducted to assess the cytotoxic potential of this compound. The compound has shown selective effects on the viability of cancer cells that harbor persistently active JAK3/STAT signaling pathways[1][2].
| Cell Line | Cell Type | Effect of this compound |
| L540 | Hodgkin's lymphoma | Induced apoptosis in a dose-dependent manner |
| HDLM-2 | Hodgkin's lymphoma | No significant effect on cell viability |
| MDA-MB-468 | Breast cancer | No significant effect on cell viability |
| Nb2 | Rat T-lymphoma | Inhibited IL-2 induced cell proliferation |
Table 2: Effects of this compound on the viability of various cell lines.
Mechanism of Action and Downstream Effects
This compound is an ATP-competitive inhibitor of JAK3, meaning it competes with ATP for binding to the kinase's active site[1]. This inhibition blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which are crucial for transducing signals from cytokine receptors to the nucleus.
The inhibition of the JAK3/STAT5 signaling pathway by this compound ultimately leads to the downregulation of anti-apoptotic proteins such as Bcl-xL and Mcl-1, and the induction of apoptosis in sensitive cell lines[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the in vitro characterization of this compound.
Cell Culture
-
L540 and HDLM-2 Cells: Maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MDA-MB-468 Cells: Cultured in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Nb2 Cells: Grown in Fischer's medium supplemented with 10% FBS, 10% horse serum, 1 mM L-glutamine, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin. For IL-2 stimulation assays, cells were starved of IL-2 for 16 hours prior to treatment.
Western Blot Analysis
-
Cells were treated with this compound at various concentrations for the indicated times.
-
Whole-cell lysates were prepared using lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane was incubated with primary antibodies overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
-
JAK3 was immunoprecipitated from cell lysates (e.g., L540 cells) using a specific anti-JAK3 antibody.
-
The immunoprecipitates were washed and resuspended in kinase buffer.
-
The kinase reaction was initiated by adding a substrate (e.g., recombinant STAT5), ATP, and varying concentrations of this compound.
-
The reaction was incubated at 30°C for a specified time (e.g., 30 minutes).
-
The reaction was stopped by adding SDS sample buffer.
-
The phosphorylation of the substrate was analyzed by Western blotting using a phospho-specific antibody.
General Safety Considerations for JAK Inhibitors
While specific in vivo toxicity data for this compound is not available, the safety profiles of other, more clinically advanced JAK inhibitors can provide some context for potential on-target and off-target toxicities. Common adverse events associated with systemic JAK inhibition can include:
-
Infections: Due to the immunosuppressive nature of JAK inhibition, there is an increased risk of bacterial, viral, and fungal infections.
-
Hematologic Effects: Inhibition of JAK2 can lead to anemia, neutropenia, and thrombocytopenia. The high selectivity of this compound for JAK3 over JAK2 in vitro suggests a potentially lower risk of these side effects.
-
Gastrointestinal Issues: Nausea, diarrhea, and other gastrointestinal disturbances have been reported with some JAK inhibitors.
-
Thrombosis: An increased risk of deep vein thrombosis and pulmonary embolism has been observed with some JAK inhibitors.
It is crucial to emphasize that these are general class effects, and the specific safety profile of this compound can only be determined through rigorous preclinical and clinical testing.
Conclusion
This compound is a promising selective JAK3 inhibitor with a well-defined in vitro mechanism of action. Preliminary data from cell-based assays indicate a favorable selectivity profile and potent activity against cancer cells with aberrant JAK3 signaling. However, a comprehensive understanding of its safety and toxicity profile is currently limited by the absence of publicly available in vivo data. Further preclinical studies, including animal toxicology and pharmacokinetic studies, are essential to evaluate the therapeutic potential of this compound and to establish a safe dose for potential clinical investigation. Researchers and drug development professionals should consider both the promising in vitro selectivity and the potential class-related safety concerns of JAK inhibitors when designing future studies for this compound.
References
Unlocking Therapeutic Potential: A Technical Guide to the JAK3 Inhibitor MS-1020
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS-1020, a novel small-molecule inhibitor, demonstrates significant potential as a therapeutic agent through its selective and potent inhibition of Janus Kinase 3 (JAK3). This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data in oncology, and potential applications in autoimmune disorders. Experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its cellular effects. While specific IC50 values and in vivo efficacy data remain to be fully elucidated in publicly available literature, the existing preclinical evidence strongly supports the continued investigation of this compound as a promising candidate for targeted therapies.
Introduction
The Janus Kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in cytokine-mediated signaling through the JAK-STAT pathway. Dysregulation of this pathway is a key driver in the pathogenesis of numerous malignancies and autoimmune diseases. This compound, identified as N-(α-hydroxynaphthoyl)serotonin, has emerged as a selective, ATP-competitive inhibitor of JAK3, a kinase predominantly expressed in hematopoietic cells and crucial for lymphocyte development and function.[1][2] Its targeted action offers the promise of enhanced efficacy and reduced off-target effects compared to broader-spectrum kinase inhibitors. This guide synthesizes the current understanding of this compound, providing a foundation for further research and development.
Mechanism of Action: Selective JAK3 Inhibition
This compound exerts its therapeutic effect by directly targeting the catalytic activity of JAK3. As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the JAK3 kinase domain, preventing the phosphorylation and subsequent activation of its downstream targets, primarily Signal Transducers and Activators of Transcription (STATs).[3]
The JAK3-STAT Signaling Pathway
The canonical JAK3-STAT signaling cascade is initiated by the binding of cytokines, such as Interleukin-2 (IL-2), to their cognate receptors on the cell surface. This binding event leads to the activation of receptor-associated JAK3, which then phosphorylates specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAK3, leading to their dimerization, nuclear translocation, and modulation of target gene expression. These target genes are critically involved in cell proliferation, differentiation, and survival.
Selectivity Profile
A key attribute of this compound is its selectivity for JAK3 over other JAK family members, such as JAK2. Preclinical studies have shown that this compound effectively suppresses IL-2-induced JAK3/STAT5 signaling.[4] In contrast, it does not significantly affect prolactin-induced JAK2/STAT5 signaling, indicating a favorable selectivity profile that could translate to a better safety margin in clinical applications.[4]
Potential Therapeutic Applications
Oncology
The constitutive activation of the JAK3/STAT3 pathway is a hallmark of several hematological malignancies and solid tumors. By inhibiting this pathway, this compound has demonstrated pro-apoptotic and anti-proliferative effects in cancer cell lines with aberrant JAK3 signaling.[2]
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Concentration Range | Reference |
| L540 | Hodgkin's Lymphoma | Dose-dependent decrease in cell viability and induction of apoptosis. Inhibition of STAT3 phosphorylation. | 10 - 50 µM | [1] |
| HDLM-2 | Hodgkin's Lymphoma | Inhibition of constitutively active STAT3. | Not specified | [2] |
| MDA-MB-468 | Breast Cancer | Inhibition of constitutively active STAT3. | Not specified | [2] |
Note: Specific percentage of viability reduction and IC50 values are not detailed in the reviewed literature.
Autoimmune Disorders
Given the central role of JAK3 in lymphocyte function, its inhibition presents a compelling strategy for the treatment of autoimmune diseases such as rheumatoid arthritis. By blocking the signaling of pro-inflammatory cytokines, this compound has the potential to ameliorate the inflammatory processes that drive disease progression. While direct preclinical data for this compound in animal models of rheumatoid arthritis is not yet available, the established mechanism of action of JAK3 inhibitors supports its investigation in this therapeutic area.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on the viability of cancer cell lines.
-
Cancer cell lines (e.g., L540, HDLM-2, MDA-MB-468)
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0, 10, 30, 50 µM) and a vehicle control.
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for STAT3 Phosphorylation
This protocol details the detection of phosphorylated STAT3 to confirm the inhibitory effect of this compound on the JAK3 pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the phosphorylated STAT3 signal to total STAT3 and a loading control (e.g., GAPDH).
Future Directions and Conclusion
This compound represents a promising selective JAK3 inhibitor with clear therapeutic potential in oncology and autoimmune diseases. The preclinical data gathered to date robustly supports its mechanism of action and provides a strong rationale for further investigation. Future studies should focus on:
-
Quantitative In Vitro Profiling: Determining the precise IC50 values of this compound against JAK3 and other kinases to confirm its potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in xenograft and patient-derived xenograft (PDX) models of relevant cancers.
-
Preclinical Autoimmune Models: Assessing the therapeutic efficacy of this compound in established animal models of rheumatoid arthritis and other autoimmune conditions.
-
Pharmacokinetic and Toxicological Studies: Characterizing the ADME (absorption, distribution, metabolism, and excretion) and safety profile of this compound to support its advancement towards clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a novel small molecule that selectively inhibits JAK3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a novel small molecule that selectively inhibits JAK3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the JAK-STAT Signaling Pathway and the Selective JAK3 Inhibitor, MS-1020
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway and a detailed analysis of the selective JAK3 inhibitor, MS-1020. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the pathway's core mechanics, the therapeutic potential of targeting JAK3, and detailed methodologies for relevant experimental procedures.
The JAK-STAT Signaling Pathway: A Core Cellular Communication Axis
The JAK-STAT signaling pathway is a critical signal transduction cascade that plays a pivotal role in a multitude of cellular processes, including immunity, cell growth, differentiation, and apoptosis.[1][2] This pathway transmits information from extracellular cytokine and growth factor signals to the nucleus, culminating in the regulation of gene expression. The canonical pathway involves three main components: a transmembrane receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.
The process is initiated when a cytokine or growth factor binds to its specific receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity. This proximity allows for the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.
STAT proteins, which are latent transcription factors residing in the cytoplasm, are recruited to these phosphorylated receptor sites via their SH2 domains. Upon docking, the STATs themselves are phosphorylated by the activated JAKs. This phosphorylation triggers the dimerization of STAT proteins, which then translocate into the nucleus. Once in the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.
The JAK family in mammals consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The STAT family is comprised of seven members: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6. The specific combination of JAKs and STATs activated depends on the cytokine and receptor type, allowing for a diverse range of cellular responses to various external stimuli. Dysregulation of the JAK-STAT pathway is implicated in numerous diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a prime target for therapeutic intervention.
This compound: A Selective JAK3 Inhibitor
This compound, with the chemical name Nb-(α-hydroxynaphthoyl)serotonin, is a novel small molecule inhibitor that has demonstrated selective activity against JAK3.[1][2] It was identified through a cell-based high-throughput screening of a plant extract library.[1] this compound has been shown to potently inhibit persistently-active STAT3 in a cell type-specific manner, which is a hallmark of many cancers.[1][2]
Mechanism of Action
This compound exerts its inhibitory effects by directly targeting the catalytic activity of JAK3.[1] In vitro kinase assays have confirmed that this compound binds directly to JAK3 and functions as an ATP-competitive inhibitor.[1] By blocking the ATP-binding site of JAK3, this compound prevents the autophosphorylation and activation of the kinase, thereby inhibiting the subsequent phosphorylation of downstream STAT proteins. This selective inhibition of JAK3 leads to a blockade of the specific signaling pathways that are dependent on this kinase, such as the IL-2-induced JAK3/STAT5 signaling cascade.[1][2]
Selectivity Profile
A key feature of this compound is its selectivity for JAK3 over other members of the JAK family and other oncogenic kinases. While specific IC50 values for this compound against the full panel of JAK kinases (JAK1, JAK2, JAK3, and TYK2) are not consistently reported in the public literature, qualitative experimental data strongly supports its selectivity. Studies have shown that this compound effectively suppresses the phosphorylation of JAK3 and its downstream target STAT5 in response to IL-2, a cytokine that signals through a JAK3-dependent pathway.[1] Conversely, this compound does not inhibit prolactin-induced JAK2/STAT5 signaling.[1][2] Furthermore, in cancer cell lines with constitutively active JAK1 and JAK2, this compound showed no inhibitory effect on the phosphorylation of these kinases.[1]
Table 1: Qualitative Selectivity of this compound
| Kinase Target | Effect of this compound | Reference |
| JAK3 | Inhibited | [1][2] |
| JAK1 | Not significantly inhibited | [1] |
| JAK2 | Not significantly inhibited | [1][2] |
| TYK2 | Not significantly inhibited | [1] |
| Src kinases | Not significantly inhibited | [1] |
Cellular Effects
The selective inhibition of JAK3 by this compound translates into specific downstream cellular effects. In cancer cells harboring persistently-active JAK3, this compound has been shown to:
-
Inhibit STAT3 and STAT5 Phosphorylation: this compound leads to a dose-dependent decrease in the phosphorylation of STAT3 and STAT5 in cells with active JAK3 signaling.[1]
-
Reduce Cell Viability: The viability of cancer cells with aberrant JAK3/STAT signaling is significantly reduced upon treatment with this compound.[1][2]
-
Induce Apoptosis: this compound promotes programmed cell death (apoptosis) in susceptible cancer cell lines. This is achieved through the downregulation of anti-apoptotic genes such as Bcl-2, Bcl-xL, and Mcl-1.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound and investigate the JAK-STAT pathway.
In Vitro JAK Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
STAT protein substrate (e.g., recombinant STAT3)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound and control inhibitors
-
96-well plates
-
Phospho-specific STAT antibodies
-
Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the kinase assay buffer.
-
In a 96-well plate, add the recombinant JAK enzyme and the STAT protein substrate to each well.
-
Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of STAT phosphorylation using an ELISA-based method with a phospho-specific STAT antibody or by Western blotting.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 (pSTAT3) in cell lysates, providing a measure of JAK-STAT pathway activation.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSTAT3, anti-total STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time. Include a vehicle control.
-
Lyse the cells using lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cell culture reagents
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Cell culture reagents
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time to induce apoptosis. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative, PI-negative cells are viable.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
The JAK-STAT signaling pathway represents a pivotal mechanism for cellular communication and is a well-validated target for therapeutic intervention in a range of diseases. This compound has emerged as a promising selective inhibitor of JAK3, demonstrating the potential for targeted therapy against cancers and other disorders driven by aberrant JAK3 signaling. This technical guide has provided a foundational understanding of the JAK-STAT pathway, a detailed profile of this compound, and comprehensive protocols for the experimental evaluation of such inhibitors. Further research into the precise selectivity profile and in vivo efficacy of this compound and its derivatives will be crucial in advancing its potential as a therapeutic agent.
References
Review of literature on selective JAK3 inhibitors
An In-depth Review of Selective JAK3 Inhibitors for Researchers and Drug Development Professionals
Introduction
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are non-receptor tyrosine kinases crucial for mediating intracellular signaling from cytokine receptors.[1] This signaling is vital for the differentiation, proliferation, and survival of various cell types, particularly within the hematopoietic system.[2] Among the JAK family members, JAK3 holds a unique position due to its restricted expression, primarily in hematopoietic cells, and its exclusive association with the common gamma chain (γc) of cytokine receptors.[1][3] This chain is a component of the receptors for interleukins (IL) IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][4]
The critical role of JAK3 in the immune system is underscored by the fact that genetic defects in the JAK3 gene lead to a severe combined immunodeficiency (SCID) phenotype, characterized by a lack of mature T cells and Natural Killer (NK) cells.[5][6] This specific function makes JAK3 an attractive therapeutic target for immunosuppression in the context of autoimmune diseases and organ transplantation.[1][6] Unlike other JAKs which are more broadly involved in signaling, inhibiting JAK3 offers the potential for a more targeted immunomodulatory effect with a theoretically improved safety profile.[7] While the first-generation JAK inhibitor, Tofacitinib, was initially developed as a selective JAK3 inhibitor, it also demonstrates significant inhibition of JAK1 and JAK2, contributing to both its efficacy and some of its side effects.[6][8][9] This has spurred the development of a new generation of highly selective JAK3 inhibitors aimed at maximizing therapeutic benefit while minimizing off-target effects.
The JAK3 Signaling Pathway
JAK3 is integral to the JAK/STAT signaling pathway, which transmits signals from extracellular cytokines to the nucleus to regulate gene transcription.[5] The process is initiated when a cytokine, such as IL-2 or IL-4, binds to its receptor complex containing the common gamma chain (γc).[3] This binding event brings the receptor-associated JAKs (typically JAK1 and JAK3) into close proximity, leading to their trans-activation via phosphorylation.
Once activated, the JAKs phosphorylate specific tyrosine residues on the cytoplasmic tails of the cytokine receptors.[3] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[2][10] The recruited STATs are then themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus. Inside the nucleus, STAT dimers bind to specific DNA sequences to modulate the transcription of target genes involved in lymphocyte development, activation, and proliferation.[5][10] In addition to the canonical STAT pathway, JAK3 activation can also trigger other signaling cascades, such as the Ras/Raf/MAPK pathway.[11]
Quantitative Data on Selective JAK3 Inhibitors
The development of selective JAK3 inhibitors has focused on achieving high potency for JAK3 while minimizing activity against other JAK family members to reduce potential side effects. The table below summarizes the inhibitory concentrations (IC50) and selectivity profiles of several notable selective JAK3 inhibitors.
| Compound | JAK3 IC50 | JAK1 IC50 | JAK2 IC50 | TYK2 IC50 | Selectivity (JAK1/JAK3) | Selectivity (JAK2/JAK3) | Reference |
| Ritlecitinib (PF-06651600) | 33.1 nM | >10,000 nM | >10,000 nM | >10,000 nM | >302x | >302x | [7][9][12] |
| Z583 | 0.1 nM | ~450 nM | ~450 nM | ~450 nM | ~4500x | ~4500x | [7] |
| RB1 | 40 nM | >5,000 nM | >5,000 nM | >5,000 nM | >125x | >125x | [9] |
| Compound 4 (Reversible) | 0.127 nM (127 pM) | 50.8 nM | 343 nM | 457 nM | 400x | 2,700x | [13] |
| Compound 5 (Reversible) | 0.154 nM (154 pM) | 61.6 nM | 262 nM | 893 nM | 400x | 1,700x | [13][14] |
| Tofacitinib (CP-690,550) | 1 nM | 112 nM | 20 nM | N/A | 112x | 20x | [9] |
Note: Selectivity is calculated as a ratio of IC50 values (IC50 JAKx / IC50 JAK3). Higher values indicate greater selectivity for JAK3. Data is compiled from various assays and conditions, which may lead to variations.
Experimental Protocols for Inhibitor Evaluation
The characterization of selective JAK3 inhibitors involves a multi-tiered approach, starting from biochemical assays and progressing to cellular and in vivo models.
Biochemical Kinase Assays
The initial step is to determine the direct inhibitory effect of a compound on the kinase activity of purified, recombinant JAK enzymes.
-
Methodology: Common methods include radiometric assays that measure the transfer of radiolabeled phosphate from ATP to a substrate peptide, or fluorescence-based assays like Z'-LYTE™ or LanthaScreen®. These assays typically involve incubating the recombinant JAK enzyme with a substrate (e.g., a synthetic peptide), ATP, and varying concentrations of the inhibitor. The kinase activity is then measured by quantifying the amount of phosphorylated substrate.
-
Data Output: These experiments yield IC50 values, which represent the concentration of inhibitor required to reduce the enzyme's activity by 50%. Assays are run in parallel for all four JAK family members to determine the inhibitor's selectivity profile.[15]
Cellular Assays
To confirm that the inhibitor is active in a biological context, cellular assays are employed. These assays measure the inhibition of a specific JAK3-mediated signaling event within a cell.
-
Methodology: A common approach is to use cell lines (e.g., human T cells) that are stimulated with a γc cytokine like IL-2 or IL-4 to activate the JAK1/JAK3 pathway.[13] After stimulation in the presence of the inhibitor, cells are lysed, and the phosphorylation status of downstream targets, primarily STAT5 (for IL-2) or STAT6 (for IL-4), is measured using techniques like Western Blotting or flow cytometry with phospho-specific antibodies.
-
Data Output: These experiments demonstrate the functional selectivity of the compound in a cellular environment and provide cellular IC50 values. For example, a highly selective JAK3 inhibitor should block IL-2-induced STAT5 phosphorylation but have little to no effect on pathways that do not involve JAK3, such as IL-6-induced STAT3 phosphorylation (mediated by JAK1/JAK2/TYK2).[13]
In Vivo Efficacy Models
Promising compounds are advanced to animal models of autoimmune diseases to evaluate their therapeutic efficacy.
-
Methodology: For diseases like rheumatoid arthritis, a common model is collagen-induced arthritis (CIA) in mice or rats.[9] Animals are treated with the selective JAK3 inhibitor, and disease progression is monitored by scoring joint inflammation, swelling, and examining joint histology for evidence of cartilage and bone damage.
-
Data Output: The primary outcomes are the reduction in clinical disease scores and improvement in joint pathology compared to vehicle-treated control groups, demonstrating the in vivo therapeutic potential of the inhibitor.
References
- 1. JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ard.bmj.com [ard.bmj.com]
- 9. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. abmole.com [abmole.com]
- 13. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MS-1020 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-1020, also known as Nb-(α-hydroxynaphthoyl)serotonin, is a novel small molecule inhibitor that demonstrates high selectivity for Janus kinase 3 (JAK3).[1][2] As a potent and ATP-competitive inhibitor, this compound has been shown to effectively block the JAK3/STAT signaling pathway, leading to the induction of apoptosis in cancer cells that harbor persistently active JAK3/STAT signaling.[1][2][3] These characteristics suggest the therapeutic potential of this compound in the treatment of specific cancers.[1][2]
These application notes provide detailed protocols for the use of this compound in cell culture, focusing on the evaluation of its effects on cell viability and the JAK3/STAT5 signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effect of this compound on cell viability and signaling.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Effect |
| L540 (Hodgkin's lymphoma) | 0, 10, 30, 50 | 72 | Dose-dependent promotion of cell death |
| HDLM-2 (Hodgkin's lymphoma) | 0, 10, 30, 50 | 72 | No significant effect on cell death |
Table 2: Effect of this compound on STAT5 Phosphorylation
| Cell Line | Treatment | This compound Concentration (µM) | Incubation Time (hours) | Effect on p-STAT5 Levels |
| Nb2 (Rat T-lymphoma) | IL-2 (100 ng/ml) | 0, 10, 30, 50 | 16 | Dose-dependent decrease |
Experimental Protocols
Protocol 1: Cell Viability Assay using a Tetrazolium-Based Method (e.g., MTT or WST-1)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., L540, HDLM-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Tetrazolium-based cell viability reagent (e.g., MTT, WST-1)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve final concentrations of 10, 30, and 50 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[3][4]
-
-
Cell Viability Measurement:
-
Add the tetrazolium-based reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution or 10 µL of WST-1 reagent).
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Protocol 2: Inhibition of IL-2-Induced STAT5 Phosphorylation
This protocol assesses the inhibitory effect of this compound on the JAK3/STAT5 signaling pathway.
Materials:
-
Nb2 cells
-
RPMI-1640 medium with 5% gelded horse serum and 1x ITS liquid media supplement
-
This compound (stock solution in DMSO)
-
Recombinant human IL-2
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Starvation and Treatment:
-
IL-2 Stimulation:
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blot Analysis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-STAT5 antibody to determine the total STAT5 levels as a loading control.
-
Visualizations
Caption: Experimental workflows for assessing this compound's effects.
References
- 1. This compound is a novel small molecule that selectively inhibits JAK3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel small molecule that selectively inhibits JAK3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Unidentified Compound: "MS-1020" and its Application in Arthritis Mouse Models
Despite a comprehensive search, the compound designated as "MS-1020" for use in mouse models of arthritis could not be identified in publicly available scientific literature or drug development pipelines. Therefore, detailed application notes and protocols for its specific use cannot be provided at this time.
Extensive searches were conducted to locate information regarding a compound named "this compound" in the context of arthritis, inflammation, and autoimmune diseases. These searches did not yield any specific therapeutic agent with this designation being investigated for rheumatological conditions.
It is possible that "this compound" represents an internal code for a compound in early-stage development and has not yet been publicly disclosed. Alternatively, it could be a misnomer or an incorrect designation.
During the search, other compounds with similar alphanumeric codes were identified, but in different therapeutic areas:
-
GM-1020: An NMDA receptor antagonist under development by Gilgamesh Pharmaceuticals for the treatment of major depressive disorder.[1][2]
-
AOC 1020: An antibody oligonucleotide conjugate being developed by Avidity Biosciences for the treatment of facioscapulohumeral muscular dystrophy (FSHD).[3]
Neither of these compounds has a clear and established link to arthritis research in the available literature.
General Considerations for Evaluating a Novel Compound in a Mouse Model of Arthritis
While specific protocols for "this compound" are unavailable, researchers, scientists, and drug development professionals can follow a general workflow for evaluating a novel therapeutic agent in a preclinical mouse model of arthritis. The most common and well-established model is the Collagen-Induced Arthritis (CIA) model .
Below is a generalized experimental workflow and considerations for such a study.
Experimental Workflow for a Novel Compound in a CIA Mouse Model
Caption: Generalized workflow for testing a novel compound in a mouse model of arthritis.
Key Experimental Protocols
Should "this compound" be identified and its mechanism of action elucidated, the following experimental protocols would be foundational for its evaluation in a mouse model of arthritis.
Collagen-Induced Arthritis (CIA) Model Protocol
-
Animals: DBA/1 mice are commonly used as they are susceptible to CIA.
-
Induction:
-
Prepare an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).
-
Administer a primary immunization via intradermal injection at the base of the tail.
-
On day 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Monitoring:
-
Arthritis development is typically observed around day 24-28.
-
Clinical signs (paw swelling, erythema, and joint rigidity) are scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.
-
Paw thickness is measured using a caliper.
-
Dosing and Administration
-
Dose-Response Study: A pilot study is crucial to determine the optimal dose range for the novel compound. This would involve testing several doses and a vehicle control.
-
Route of Administration: The route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) will depend on the physicochemical properties and formulation of "this compound".
-
Treatment Regimen:
-
Prophylactic: Treatment starts before or at the time of the primary immunization.
-
Therapeutic: Treatment begins after the onset of clinical signs of arthritis.
-
Outcome Measures
The following table outlines the typical quantitative data collected in such a study.
| Parameter | Method of Measurement | Purpose |
| Clinical Arthritis Score | Visual scoring of paw inflammation (0-4 per paw) | To assess the overall severity of the disease. |
| Paw Thickness | Caliper measurement | To quantify the extent of local inflammation and edema. |
| Body Weight | Regular weighing of mice | To monitor the general health and systemic effects of the treatment. |
| Histopathology | H&E and Safranin O staining of joint sections | To evaluate inflammation, cartilage damage, and bone erosion at the microscopic level. |
| Cytokine Levels | ELISA or multiplex assay of serum or joint homogenates | To measure levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines. |
| Gene Expression | qPCR on synovial tissue | To analyze the expression of genes involved in inflammation and joint destruction. |
Signaling Pathways in Arthritis
While the specific signaling pathway targeted by "this compound" is unknown, a diagram illustrating key inflammatory pathways implicated in rheumatoid arthritis is provided below for context.
Caption: Key inflammatory signaling pathways in rheumatoid arthritis.
References
- 1. GM-1020 by Gilgamesh Pharmaceuticals for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 2. GM-1020: a novel, orally bioavailable NMDA receptor antagonist with rapid and robust antidepressant-like effects at well-tolerated doses in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Studies of MS-1020
Disclaimer: The following application notes and protocols are provided as a general guide for the in vivo evaluation of a hypothetical novel therapeutic agent, designated here as MS-1020. As there is no publicly available information for a compound with this specific designation, these recommendations are based on established preclinical research methodologies. All protocols should be adapted and optimized based on the specific physicochemical properties of this compound and the research objectives. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Introduction
This compound is a novel investigational compound with therapeutic potential. These application notes provide a framework for conducting initial in vivo studies to assess its pharmacokinetic profile, safety, and preliminary efficacy in relevant animal models. The following protocols are intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
Effective in vivo studies require the systematic collection and analysis of quantitative data. The following tables provide a structured format for summarizing key data points throughout the preclinical evaluation of this compound.
Table 1: Maximum Tolerated Dose (MTD) Study Summary
| Animal Model | Route of Administration | Dose (mg/kg) | Clinical Observations | Body Weight Change (%) | Mortality | MTD (mg/kg) |
| C57BL/6 Mice | Intravenous (IV) | 5 | No adverse effects | +2% | 0/3 | |
| 10 | Mild lethargy | -1% | 0/3 | |||
| 20 | Significant lethargy, ruffled fur | -8% | 0/3 | |||
| 40 | Severe lethargy, hunched posture | -15% | 1/3 | |||
| 80 | Moribund, euthanized | -22% | 3/3 | 20 | ||
| Wistar Rats | Oral (PO) | 50 | No adverse effects | +3% | 0/3 | |
| 100 | No adverse effects | +1% | 0/3 | |||
| 200 | Mild sedation | -3% | 0/3 | |||
| 400 | Moderate sedation, ataxia | -10% | 0/3 | |||
| 800 | Severe sedation, prostration | -18% | 2/3 | 400 |
Table 2: Pharmacokinetic (PK) Profile of this compound in C57BL/6 Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) | Bioavailability (%) |
| IV | 10 | 1500 | 0.08 | 3200 | 2.5 | 100 |
| IP | 20 | 850 | 0.5 | 4500 | 3.1 | 70 |
| SC | 20 | 600 | 1.0 | 4800 | 3.5 | 75 |
| PO | 50 | 350 | 2.0 | 5600 | 4.2 | 35 |
Table 3: In Vivo Efficacy of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Treatment Group | Dose (mg/kg) | Mean Onset of Disease (days) | Mean Maximum Clinical Score | Body Weight Change at Day 21 (%) |
| Vehicle Control | - | 10 ± 1.2 | 3.5 ± 0.5 | -20% |
| This compound | 10 | 14 ± 1.5 | 2.0 ± 0.4 | -8% |
| This compound | 20 | 16 ± 1.8 | 1.5 ± 0.3 | -5% |
| Positive Control | - | 15 ± 1.3 | 1.8 ± 0.4 | -7% |
| p < 0.05 compared to Vehicle Control |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[1][2][3][4]
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, PBS with 5% DMSO)
-
8-10 week old mice (e.g., C57BL/6)
-
Syringes and needles appropriate for the route of administration
-
Animal balance
Procedure:
-
Divide mice into groups of 3-5 animals.
-
Prepare serial dilutions of this compound in the vehicle. A common starting range is 5, 10, 20, 40, 80 mg/kg.[5]
-
Administer a single dose of this compound to each group via the intended clinical route (e.g., intravenous, intraperitoneal, oral gavage).[6][7][8]
-
Observe animals continuously for the first hour, and then at regular intervals (e.g., 4, 24, 48, and 72 hours) for clinical signs of toxicity.[1]
-
Record observations including changes in posture, activity, fur texture, and breathing.
-
Measure body weight daily. A weight loss of more than 20% is often considered a sign of significant toxicity.[5]
-
The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 20% reduction in body weight.[2]
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.[9][10][11][12][13]
Materials:
-
This compound
-
Vehicle solution
-
8-10 week old mice or rats
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Administer a single dose of this compound via the desired routes (e.g., IV for baseline, and PO, IP, or SC for test routes).
-
At predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours), collect blood samples from a small number of animals at each time point (sparse sampling) or repeatedly from the same animals if cannulated.
-
Process blood to separate plasma.
-
Analyze the concentration of this compound in plasma samples using a validated analytical method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
In Vivo Efficacy Study in an EAE Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.[14][15][16][17][18]
Materials:
-
This compound
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin
-
8-10 week old female C57BL/6 mice
Procedure:
-
Induce EAE in mice by immunization with MOG35-55 peptide emulsified in CFA, followed by injections of pertussis toxin.
-
Begin treatment with this compound or vehicle at the first sign of clinical symptoms or prophylactically.
-
Administer this compound daily or as determined by its PK profile.
-
Monitor and score the clinical signs of EAE daily using a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb paralysis, 5 = moribund).
-
Measure body weight daily as an indicator of general health.
-
At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis of inflammation and demyelination.
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. selvita.com [selvita.com]
- 13. probiocdmo.com [probiocdmo.com]
- 14. Animal models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 17. aerzte-gegen-tierversuche.de [aerzte-gegen-tierversuche.de]
- 18. Multiple sclerosis animal models: a clinical and histopathological perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining of Tissues Treated with a Novel Kinase Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with small molecule inhibitors, using a hypothetical compound, "MS-1020," as an example. The provided methodologies are intended for researchers, scientists, and drug development professionals to assess the in-situ effects of kinase inhibitors on target engagement and downstream signaling pathways within a tissue context. The protocols and data presented herein are generalized and should be optimized for specific experimental conditions, including the tissue type, fixation method, and the primary antibodies used.
The example data and pathways are based on the well-characterized PI3K/Akt/mTOR signaling cascade, a critical pathway in cellular growth, proliferation, and survival that is frequently targeted in drug development.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize hypothetical quantitative data obtained from IHC analysis of xenograft tumor tissues treated with this compound, a putative PI3K inhibitor. Staining intensity was scored on a scale of 0 (no staining) to 3 (strong staining), and the percentage of positive cells was determined. An H-Score (Histoscore) was calculated using the formula: H-Score = ∑ (Intensity × Percentage).
Table 1: IHC Analysis of Phospho-Akt (Ser473) in this compound Treated Xenograft Tumors
| Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | 2.8 ± 0.4 | 85 ± 10 | 238 ± 45 |
| This compound (Low Dose) | 1.5 ± 0.6 | 40 ± 15 | 60 ± 28 |
| This compound (High Dose) | 0.8 ± 0.3 | 15 ± 8 | 12 ± 7 |
Table 2: IHC Analysis of Phospho-S6 Ribosomal Protein (Ser235/236) in this compound Treated Xenograft Tumors
| Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | 2.5 ± 0.5 | 90 ± 8 | 225 ± 52 |
| This compound (Low Dose) | 1.2 ± 0.4 | 35 ± 12 | 42 ± 19 |
| This compound (High Dose) | 0.5 ± 0.2 | 10 ± 5 | 5 ± 3 |
Table 3: IHC Analysis of Ki-67 Proliferation Marker in this compound Treated Xenograft Tumors
| Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | 3.0 ± 0.2 | 75 ± 12 | 225 ± 38 |
| This compound (Low Dose) | 2.1 ± 0.7 | 45 ± 18 | 95 ± 41 |
| This compound (High Dose) | 1.2 ± 0.5 | 20 ± 9 | 24 ± 12 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the general experimental workflow for IHC analysis of tissues treated with a kinase inhibitor.
Caption: Targeted PI3K/Akt/mTOR Signaling Pathway.
Caption: General Immunohistochemistry Experimental Workflow.
Experimental Protocols
I. Tissue Preparation and Sectioning
-
Tissue Fixation: Immediately following excision, immerse tissue samples in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Dehydration and Paraffin Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.[1]
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.[2] Float the sections in a warm water bath and mount them on positively charged slides.[2]
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C to ensure adherence of the tissue.[3]
II. Immunohistochemistry Staining Protocol
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Reagents and Materials:
-
Xylene
-
Graded ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Sodium Citrate Buffer, pH 6.0)[4]
-
3% Hydrogen Peroxide[4]
-
Blocking buffer (e.g., 5% normal goat serum in PBS)[4]
-
Phosphate Buffered Saline with Tween-20 (PBST)
-
Primary antibody (e.g., anti-phospho-Akt Ser473, anti-phospho-S6 Ser235/236, anti-Ki-67)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[1]
-
Rinse with PBST (3 changes, 5 minutes each).
-
-
Protein Blocking:
-
Incubate slides with blocking buffer for 1-2 hours at room temperature to minimize non-specific antibody binding.[4]
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Rinse slides with PBST (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBST (3 changes, 5 minutes each).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBST (3 changes, 5 minutes each).
-
-
Chromogen Development:
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol and xylene.[4]
-
Coverslip with a permanent mounting medium.
-
III. Image Acquisition and Analysis
-
Imaging: Scan the stained slides using a digital slide scanner or capture images using a microscope equipped with a digital camera.
-
Quantitative Analysis: Utilize image analysis software to quantify the staining. This can be done by measuring the optical density or by using a scoring method such as the H-Score. The H-Score is calculated by multiplying the staining intensity (e.g., 0, 1+, 2+, 3+) by the percentage of cells staining at that intensity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check for correct dilution and incubation time. |
| Inadequate antigen retrieval | Optimize retrieval method (HIER/PIER), buffer pH, and incubation time. | |
| Inactive reagents | Use fresh reagents, especially DAB substrate. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a higher dilution of primary/secondary antibody. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Endogenous peroxidase/biotin | Ensure adequate blocking steps for peroxidase and consider a biotin-blocking step if using a biotin-based detection system. | |
| Overstaining | Antibody concentration too high | Further dilute the primary or secondary antibody. |
| Incubation time too long | Reduce incubation times for antibodies or DAB. |
For more detailed troubleshooting, please refer to standard immunohistochemistry guides.[1][5]
References
Application Note: CRISPR-Cas9 Screening with MS-1020 for Novel Target Identification and Resistance Mechanism Analysis
Introduction
The discovery and validation of novel drug targets remain a critical challenge in therapeutic development. CRISPR-Cas9 genome editing technology has emerged as a revolutionary tool for systematically interrogating gene function on a genome-wide scale. Unlike older technologies such as RNAi, CRISPR-Cas9 screens can generate complete gene knockouts with high specificity, providing robust insights into drug-gene interactions. This application note describes the use of a pooled CRISPR-Cas9 knockout screen to identify cellular targets of the small molecule MS-1020 and to elucidate mechanisms of resistance.
This compound is a novel small molecule inhibitor that selectively targets Janus Kinase 3 (JAK3). By blocking the catalytic activity of JAK3, this compound effectively suppresses the JAK/STAT signaling pathway, which is often aberrantly activated in certain cancers. This inhibition leads to the downregulation of anti-apoptotic genes and induces cell death in susceptible cancer cell lines. A genome-wide CRISPR-Cas9 screen can be employed to confirm JAK3 as the primary target and to uncover other genes or pathways that modulate the cellular response to this compound. In a positive selection screen, genes whose knockout confers resistance to this compound will become enriched in the surviving cell population, allowing for their identification through next-generation sequencing.
Key Signaling Pathways and Experimental Logic
1.1. This compound Mechanism of Action
This compound functions by directly inhibiting the kinase activity of JAK3. This prevents the phosphorylation and activation of STAT transcription factors, primarily STAT5, in response to cytokine signaling (e.g., IL-2). The inhibition of this pathway blocks the transcription of target genes involved in cell survival and proliferation.
1.2. CRISPR-Cas9 Screening Workflow
The experimental workflow involves transducing a Cas9-expressing cell line with a pooled sgRNA library, applying drug selection with this compound, and identifying enriched sgRNAs in the resistant population via deep sequencing.
Experimental Protocols
This section provides a detailed methodology for performing a genome-wide CRISPR-Cas9 knockout screen to identify genes that confer resistance to this compound.
Protocol 1: Cell Line Preparation and Lentivirus Production
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing with a lentiviral vector encoding Cas9 and a selection marker (e.g., Blasticidin). Select and maintain a polyclonal population with high Cas9 activity.
-
sgRNA Library: Use a genome-scale sgRNA library, such as the GeCKOv2 library, which contains multiple sgRNAs targeting each gene.
-
Lentivirus Production: Produce high-titer lentivirus for the pooled sgRNA library by transfecting HEK293T cells with the library plasmid and packaging plasmids.
Protocol 2: CRISPR-Cas9 Library Transduction and Screening
-
Determine Viral Titer: Titer the produced lentiviral library on the target Cas9-expressing cells to determine the volume required for a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.
-
Library Transduction: Seed enough cells to maintain a library coverage of at least 300-500 cells per sgRNA. Transduce the cells with the sgRNA library at the predetermined low MOI.
-
Selection of Transduced Cells: After 48-72 hours, select transduced cells using the appropriate antibiotic (e.g., Puromycin) until a non-transduced control plate shows complete cell death.
-
Baseline Cell Pellet: Harvest a representative population of cells after selection to serve as the baseline (T=0) reference for sgRNA distribution.
-
This compound Treatment:
-
Split the remaining cells into two populations: a control group treated with DMSO and an experimental group treated with this compound.
-
The concentration of this compound should be predetermined via a dose-response curve to be the IC50 or IC80 concentration.
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation. Ensure a minimum number of cells are maintained at each passage to preserve the complexity of the library.
-
-
Final Cell Pellet: At the end of the treatment period, harvest cell pellets from both the DMSO and this compound-treated populations.
Protocol 3: Sample Preparation and Data Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T=0, DMSO, and this compound pellets.
-
sgRNA Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the genomic DNA. The first step amplifies the region, and the second step adds sequencing adapters and barcodes for multiplexing.
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform to determine the read counts for each sgRNA in each sample.
-
Data Analysis:
-
Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.
-
The software compares the sgRNA read counts in the this compound-treated sample to the DMSO-treated (or T=0) sample.
-
It identifies sgRNAs that are significantly enriched and ranks genes based on the performance of their respective sgRNAs using a robust rank aggregation (RRA) algorithm.
-
Data Presentation and Interpretation
Quantitative data from the screen should be organized to clearly present the top candidate genes that modulate sensitivity to this compound.
3.1. Principle of Screen Interpretation
The analysis identifies genes whose knockout leads to a specific phenotype in the presence of the drug. This allows for the classification of drug-gene interactions.
3.2. Hypothetical Screening Results
The following tables represent hypothetical data from a genome-wide screen with this compound. The primary hit is expected to be the direct target, JAK3. Other significant hits may belong to the same pathway or related biological processes.
Table 1: Top Gene Hits from this compound Resistance Screen (MAGeCK Analysis) This table presents hypothetical data for illustrative purposes.
| Rank | Gene Symbol | Description | Log2 Fold Change (Enrichment) | p-value | False Discovery Rate (FDR) |
| 1 | JAK3 | Janus Kinase 3 | 8.7 | 1.2e-15 | 2.5e-11 |
| 2 | STAT5A | Signal Transducer and Activator of Transcription 5A | 6.3 | 4.5e-11 | 6.1e-07 |
| 3 | IL2RG | Interleukin 2 Receptor Subunit Gamma | 5.9 | 8.1e-10 | 9.3e-06 |
| 4 | SOCS1 | Suppressor of Cytokine Signaling 1 | -4.5 | 2.3e-08 | 1.5e-04 |
| 5 | PTPN11 | Protein Tyrosine Phosphatase Non-Receptor Type 11 | 4.1 | 9.8e-08 | 5.2e-04 |
-
Interpretation: As expected, knockout of the direct target JAK3 and key downstream effectors (STAT5A, IL2RG) shows the highest enrichment, confirming their essential role in this compound's mechanism of action. The depletion of SOCS1, a negative regulator of JAK/STAT signaling, suggests its loss sensitizes cells to the drug.
Table 2: Summary of Hit Validation Experiments This table presents hypothetical data for illustrative purposes.
| Gene Knockout | Validation Method | Result | Interpretation |
| JAK3 | Individual sgRNA knockout & Cell Viability Assay | 25-fold increase in this compound IC50 | Confirms JAK3 as the primary target. |
| STAT5A | Individual sgRNA knockout & Cell Viability Assay | 15-fold increase in this compound IC50 | Validates a key downstream effector. |
| SOCS1 | Individual sgRNA knockout & Cell Viability Assay | 8-fold decrease in this compound IC50 | Validates a negative regulator/sensitizer. |
Conclusion
The combination of CRISPR-Cas9 screening with the selective inhibitor this compound provides a powerful and unbiased approach for drug target identification and the elucidation of resistance mechanisms. This methodology can robustly confirm the on-target activity of this compound on JAK3 and identify additional genetic factors that influence the drug's efficacy. The validated hits from such a screen can provide critical insights for patient stratification, predict potential resistance mechanisms, and guide the development of combination therapies.
Troubleshooting & Optimization
MS-1020 not showing expected inhibition of JAK3
Welcome to the technical support center for MS-1020. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the JAK3 inhibitor, this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, particularly the unexpected lack of JAK3 inhibition.
Question: My experiment using this compound is not showing the expected inhibition of JAK3 activity. What are the possible reasons and how can I troubleshoot this?
Answer:
An apparent lack of JAK3 inhibition by this compound can stem from several factors related to experimental setup, reagents, or cellular context. This compound is a potent and selective ATP-competitive inhibitor of JAK3.[1][2][3] Therefore, troubleshooting should focus on optimizing your experimental conditions.
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for unexpected this compound results.
Potential Problem Areas and Solutions:
| Potential Problem | Recommended Action |
| Compound Integrity and Concentration | Verify this compound Stock: Ensure your this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound. Prepare a fresh stock solution from powder if in doubt. Confirm Final Concentration: Double-check all dilution calculations to ensure the final concentration in your assay is sufficient to inhibit JAK3. It is advisable to perform a dose-response experiment to determine the IC50 in your specific system. |
| In Vitro Kinase Assay Conditions | ATP Concentration: Since this compound is an ATP-competitive inhibitor, high concentrations of ATP in your kinase assay can compete with the inhibitor and reduce its apparent potency.[1][3] If possible, run the assay with an ATP concentration at or near the Km for JAK3. Enzyme Activity: Confirm the activity of your recombinant JAK3 enzyme. Enzyme activity can diminish with improper storage or handling. Substrate Suitability: Ensure the substrate used in your assay is appropriate for JAK3 and is used at a suitable concentration. |
| Cell-Based Assay Conditions | Cell Line Specificity: Confirm that your chosen cell line expresses active JAK3.[4] Not all cell lines have a constitutively active JAK/STAT pathway. For instance, this compound has been shown to be effective in L540 cells, which have persistently active JAK3/STAT signaling.[1] Upstream Activation: Ensure that you are adequately stimulating the JAK3 pathway if it is not constitutively active in your cell line. Cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21 are known to activate JAK3.[5] Inhibitor Incubation Time: The incubation time with this compound may be insufficient. Perform a time-course experiment to determine the optimal duration for observing JAK3 inhibition. |
| Data Readout and Detection | Antibody Specificity: When using Western blotting to assess inhibition, verify the specificity of your phospho-STAT antibodies.[4] Always include a total-STAT antibody as a loading control. Phosphatase Activity: Ensure that your lysis buffers contain phosphatase inhibitors to prevent dephosphorylation of your target proteins during sample preparation.[6][7] Signal Detection: Use a sensitive detection reagent, especially if the level of phosphorylated protein is low.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel small molecule that acts as a potent and ATP-competitive inhibitor of Janus kinase 3 (JAK3).[1][3] By binding to the ATP-binding site of JAK3, it blocks the catalytic activity of the enzyme, which in turn inhibits the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2] This ultimately leads to a blockade of the JAK3/STAT signaling pathway.
Q2: What is the role of the JAK3 signaling pathway?
A2: The JAK3 protein is a critical component of the JAK/STAT signaling pathway, which transmits signals from cytokine receptors on the cell surface to the nucleus.[8] This pathway is essential for the development, function, and proliferation of various immune cells, including T cells, B cells, and natural killer (NK) cells.[8][9] Specifically, JAK3 is activated by cytokines that utilize the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5]
Caption: Simplified JAK3/STAT signaling pathway.
Q3: In which cell lines can I expect to see this compound activity?
A3: this compound is most effective in cell lines with active JAK3 signaling. This can include cell lines with constitutively active JAK3, or cell lines that can be stimulated with cytokines to activate the pathway. For example, this compound has been shown to inhibit persistently-active STAT3 in a cell-type-specific manner and affect cell viability in cancer cells with active JAK3/STAT signaling.[1][2] It has also been shown to suppress IL-2-induced JAK3/STAT5 signaling.[2]
Q4: What are the recommended concentrations for using this compound?
A4: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 in your specific system. In published studies, concentrations in the micromolar range (e.g., 10-50 µM) have been used to observe effects on STAT phosphorylation and cell viability.[3]
Experimental Protocols
In Vitro JAK3 Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on recombinant JAK3 enzyme.
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
Substrate peptide (e.g., Poly(Glu-Tyr, 4:1))
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar detection method)
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Add the JAK3 enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Prepare a substrate/ATP mix in kinase buffer. The final ATP concentration should ideally be at its Km value for JAK3.
-
Initiate the kinase reaction by adding the substrate/ATP mix to each well.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.[10]
-
Measure luminescence and calculate the percent inhibition for each this compound concentration.
Western Blot for Phosphorylated STAT3
This protocol describes how to measure the inhibition of JAK3-mediated STAT3 phosphorylation in a cellular context.
Caption: Experimental workflow for Western blot analysis.
Materials:
-
Cell line with an active or inducible JAK3 pathway
-
Cell culture medium and reagents
-
This compound
-
Cytokine for stimulation (e.g., IL-2)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)[11]
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours).
-
Stimulate the cells with a cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Wash the cells with cold PBS and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent for phospho-antibodies.[11]
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-STAT3 antibody as a loading control.
References
- 1. This compound is a novel small molecule that selectively inhibits JAK3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel small molecule that selectively inhibits JAK3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Optimizing MS-1020 Concentration for Maximum Effect: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with MS-1020.
Important Note on Compound Identification: Publicly available scientific literature contains limited information on a compound designated "this compound" as a selective JAK3 inhibitor. However, there is substantial data on a similarly named compound, GM-1020 , an orally bioavailable NMDA receptor antagonist. This guide will focus on providing detailed information and protocols related to GM-1020, which may be the compound of interest. If you are working with the selective JAK3 inhibitor this compound, please refer to your specific supplier's technical data sheet for guidance, as public information is scarce.
Frequently Asked Questions (FAQs)
Q1: What is GM-1020 and what is its mechanism of action?
GM-1020 is a novel, orally bioavailable antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its mechanism of action is similar to ketamine, involving the blockade of NMDA receptors, which is believed to produce rapid antidepressant effects.[1] GM-1020 was developed to offer the therapeutic benefits of ketamine with improved oral bioavailability and a better safety profile, potentially reducing side effects such as sedation and dissociation.[2]
Q2: What is the primary application of GM-1020 in research?
GM-1020 is primarily being investigated for the treatment of Major Depressive Disorder (MDD).[2] Preclinical studies have demonstrated its antidepressant-like efficacy in rodent models.[1] It is currently undergoing Phase 2a clinical trials to evaluate its safety, tolerability, and efficacy in patients with MDD.[2]
Q3: What are the key advantages of GM-1020 over other NMDA receptor antagonists like ketamine?
The primary advantages of GM-1020 include its oral bioavailability, which allows for more convenient administration compared to the intravenous infusion required for ketamine.[1][2] Additionally, it is designed to have a better safety and tolerability profile, with potentially fewer sedative and dissociative side effects.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Efficacy in In Vivo Models | Suboptimal dosage. | Refer to preclinical data on dose-response relationships. A recent study in rodents showed antidepressant-like effects at specific, well-tolerated doses.[1] It is crucial to perform a dose-finding study to determine the optimal concentration for your specific animal model and experimental endpoint. |
| Poor oral bioavailability in the specific animal strain. | While GM-1020 has shown high bioavailability in rats, this can vary between species and even strains.[1][3] Consider pharmacokinetic studies to determine the plasma concentration of GM-1020 in your model system. | |
| Unexpected Side Effects (e.g., motor impairment) | Dose is too high. | Preclinical studies have shown a margin between the doses that cause antidepressant effects and those that produce ataxia.[3] If motor side effects are observed, reduce the dosage. |
| Variability in Experimental Results | Inconsistent drug administration. | Ensure precise and consistent oral gavage techniques. For in vitro studies, ensure accurate and consistent dilution of stock solutions. |
| Instability of the compound in solution. | Prepare fresh solutions of GM-1020 for each experiment. If storing stock solutions, refer to the manufacturer's guidelines for storage conditions and stability. |
Experimental Protocols
In Vivo Assessment of Antidepressant-Like Efficacy using the Forced Swim Test (FST)
This protocol is adapted from preclinical studies on GM-1020.[1]
Objective: To evaluate the antidepressant-like effects of GM-1020 in a rodent model.
Materials:
-
GM-1020
-
Vehicle solution (e.g., sterile water, saline, or as recommended by the manufacturer)
-
Rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Cylindrical containers for the swim test (dimensions appropriate for the species)
-
Video recording and analysis software
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer GM-1020 or vehicle orally at the desired doses. The timing of administration relative to the test should be based on the known pharmacokinetics of the compound.
-
Pre-test Session (Day 1): Place each animal individually in a cylinder filled with water (23-25°C) for a 15-minute period. This session is for habituation.
-
Test Session (Day 2): 24 hours after the pre-test session, place the animals back into the swim cylinders for a 5-minute test session. Record the session for later analysis.
-
Data Analysis: Score the duration of immobility during the 5-minute test session. A decrease in immobility time in the GM-1020 treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Signaling Pathways and Workflows
Caption: Mechanism of action of GM-1020 as an NMDA receptor antagonist.
Caption: Experimental workflow for the Forced Swim Test.
References
Technical Support Center: MS-1020 Solubility in DMSO
Navigating Common Solubility Challenges in Your Research
Researchers, scientists, and drug development professionals often encounter challenges with the solubility of investigational compounds. This guide provides a dedicated resource for troubleshooting common issues related to the solubility of MS-1020 in Dimethyl Sulfoxide (DMSO), a widely used solvent in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound solution in DMSO appears cloudy or has visible particles. What is causing this?
A1: Cloudiness or visible particulates in your this compound DMSO solution can arise from several factors. The primary reason is often related to exceeding the solubility limit of the compound in DMSO at a given concentration and temperature. Other contributing factors can include the purity of the DMSO, the presence of moisture, or potential degradation of the compound. It is also possible for some compounds to form aggregates in DMSO.
Q2: I prepared a clear stock solution of this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why did this happen?
A2: This is a common phenomenon known as solvent-shifting precipitation. This compound may be highly soluble in a polar aprotic solvent like DMSO but poorly soluble in aqueous solutions like cell culture media. When the concentrated DMSO stock is introduced into the aqueous environment, the drastic change in solvent polarity can cause the compound to crash out of solution.[1]
Q3: Can the temperature at which I prepare and store my this compound solution affect its solubility?
A3: Absolutely. Temperature can significantly influence the solubility of a compound.[1][2] Some compounds exhibit increased solubility at higher temperatures. If you are preparing a stock solution, gentle warming may aid dissolution. Conversely, storing a solution at a lower temperature than that at which it was prepared can lead to precipitation. It is crucial to be aware of the temperature-dependent solubility of this compound.
Q4: Does the quality or grade of DMSO matter for dissolving this compound?
A4: Yes, the purity and water content of DMSO can impact solubility. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3][4] The presence of water can alter the solvent properties of DMSO and may decrease the solubility of certain compounds.[5] Using a high-purity, anhydrous grade of DMSO is recommended for preparing stock solutions.
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve Completely in DMSO
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration Exceeds Solubility Limit | Prepare a dilution series to determine the maximum solubility of this compound in DMSO at your experimental temperature. | A clear solution is obtained at a lower concentration. |
| Insufficient Dissolution Time/Energy | Vortex the solution for an extended period. Gentle warming (e.g., 37°C water bath) can also be applied, but be cautious of compound stability at elevated temperatures. | The compound fully dissolves into a clear solution. |
| Poor Compound Quality | If possible, verify the purity of your this compound lot. Impurities can affect solubility. | Using a higher purity compound results in better solubility. |
| Suboptimal DMSO Quality | Use a fresh, unopened bottle of high-purity, anhydrous DMSO. | The compound dissolves more readily in high-quality DMSO. |
Issue 2: Precipitation of this compound Upon Dilution into Aqueous Media
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent-Shifting | Add the this compound DMSO stock to the aqueous medium dropwise while gently vortexing or stirring. This gradual addition can prevent localized high concentrations that lead to precipitation.[1] | A clear, homogenous solution is maintained upon dilution. |
| Final Concentration Too High | Lower the final concentration of this compound in the aqueous medium. Test a range of concentrations to find the highest achievable without precipitation. | A lower final concentration remains in solution. |
| Interaction with Media Components | Test the solubility of this compound in a simpler buffer (e.g., PBS) to determine if components of the cell culture medium (like salts or proteins) are causing precipitation.[1] | The compound remains soluble in a simpler buffer, indicating a media-specific issue. |
| pH-Dependent Solubility | Measure the pH of your final solution. The solubility of some compounds is highly dependent on pH. | Adjusting the pH of the final medium may improve solubility. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol helps determine the maximum concentration of this compound that can be maintained in an aqueous solution after being introduced from a DMSO stock.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% high-purity DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your this compound stock solution with your chosen aqueous buffer (e.g., PBS or cell culture medium). The final DMSO concentration should be kept constant (e.g., 1%).
-
Controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Buffer with 1% DMSO only.
-
Blank: Buffer only.
-
-
Incubation: Cover the plate and incubate under your experimental conditions (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Analysis: Assess for precipitation. This can be done visually under a light microscope or instrumentally by measuring light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).[1]
-
Determination of Solubility: The highest concentration of this compound that does not show a significant increase in precipitation compared to the negative control is considered the kinetic solubility.[1]
Visualizing Experimental Workflows
A clear workflow is essential for reproducible experiments. Below is a diagram outlining the steps for preparing a working solution of this compound for cell-based assays.
Caption: A step-by-step workflow for preparing this compound solutions.
This guide provides a foundational framework for addressing solubility issues with this compound in DMSO. For further assistance, it is always recommended to consult the manufacturer's specific product information sheet or contact their technical support directly.
References
Reducing off-target effects of MS-1020 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of MS-1020 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound, such as this compound, interacts with unintended molecular targets within a biological system.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, and side effects that are not related to the inhibition of the intended target.[3] For a kinase inhibitor like this compound, off-target binding to other kinases or proteins can confound data interpretation and is a significant concern during drug development.
Q2: How can I determine if the observed phenotype in my experiment is due to an on-target or off-target effect of this compound?
Distinguishing between on-target and off-target effects is crucial for validating your experimental findings. Several strategies can be employed:
-
Use a structurally distinct inhibitor: Treat your system with another inhibitor that targets the same primary protein as this compound but has a different chemical structure.[4] If you observe the same phenotype, it is more likely to be an on-target effect.[4]
-
Perform a dose-response curve: A clear, dose-dependent effect that correlates with the known IC50 value of this compound for its primary target suggests on-target activity.[4]
-
Conduct a rescue experiment: If the phenotype induced by this compound can be reversed by expressing a version of the target protein that is resistant to the inhibitor, this provides strong evidence for an on-target mechanism.[4]
-
Utilize genetic approaches: Use techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target gene.[1] If the resulting phenotype mimics the effect of this compound treatment, it supports an on-target action.
Q3: What are the best practices for determining the optimal concentration of this compound to use in my experiments?
To minimize off-target effects, it is recommended to use the lowest concentration of this compound that still elicits the desired on-target effect. A good starting point is to use a concentration at or slightly above the IC50 value for the primary target.[4] A dose-response experiment is essential to determine the minimal effective concentration in your specific experimental model.
Troubleshooting Guides
Issue 1: Unexpected or High Cellular Toxicity
Possible Cause: The observed toxicity may be a result of this compound engaging with off-target proteins that are critical for cell survival.[4]
Troubleshooting Steps:
| Step | Protocol | Rationale |
| 1. Lower Inhibitor Concentration | Determine the minimal concentration of this compound required for on-target inhibition. It is advisable to use concentrations at or slightly above the IC50 for the primary target.[4] | This approach minimizes the probability of engaging lower-affinity off-target molecules.[4] |
| 2. Profile for Off-Target Liabilities | Submit this compound for screening against a broad panel of kinases or other relevant protein families.[4] | This can help identify known toxic off-targets and inform the decision to use a more selective compound.[4] |
| 3. Use a More Selective Inhibitor | Consult literature and chemical probe databases to find alternative inhibitors for your target that have a better-documented selectivity profile.[4] | Not all inhibitors are created equal; some have undergone more rigorous characterization for off-target effects.[4] |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Possible Cause: Variability in experimental outcomes could be due to off-target effects that are sensitive to minor changes in experimental conditions.
Troubleshooting Steps:
| Step | Protocol | Expected Outcome |
| 1. Validate with a Secondary Inhibitor | Treat cells with a structurally distinct inhibitor that targets the same protein as this compound.[4] | If the phenotype is recapitulated, it is more likely to be an on-target effect.[4] |
| 2. Perform a Dose-Response Curve | Test a wide range of this compound concentrations in your assay.[4] | A clear, dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[4] |
| 3. Conduct Target Engagement Assays | Utilize techniques such as cellular thermal shift assays (CETSA) or biochemical binding assays.[4] | These assays can confirm that this compound is binding to its intended target within the cell at the concentrations being used.[4] |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cellular Potency (EC50) Determination
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common range to test is from 10 nM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined amount of time, based on the expected kinetics of the cellular response.
-
Assay: Perform your cellular assay to measure the biological response of interest (e.g., cell viability, protein phosphorylation).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Western Blotting for Target Pathway Modulation
-
Cell Treatment: Treat cells with this compound at a concentration determined from your dose-response studies. Include positive and negative controls.
-
Cell Lysis: After the desired treatment time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated form of a downstream target of this compound's primary target. Subsequently, strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.[5]
-
Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the effect of this compound on the signaling pathway.
Visualizations
Caption: Workflow for validating the on-target effects of this compound.
Caption: Hypothetical signaling pathway for this compound, illustrating on- and off-target effects.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
How to improve the stability of MS-1020 in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of MS-1020 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO. For aqueous-based assays, subsequent dilutions from the DMSO stock into your aqueous experimental buffer are recommended. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on biological systems.
Q2: How should I store this compound solutions to maintain stability?
A2: Aliquot your this compound stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation. For long-term storage, solutions of this compound in DMSO should be stored at -80°C. For short-term storage, -20°C is acceptable.
Q3: My this compound has precipitated out of my aqueous buffer. What should I do?
A3: Precipitation in aqueous solutions is a common issue for many small molecule inhibitors. Here are a few troubleshooting steps:
-
Increase the concentration of a co-solvent: If your experimental conditions permit, a slight increase in the percentage of an organic co-solvent like DMSO or ethanol in your final solution may improve solubility.
-
Sonication: Brief sonication of the solution can help to redissolve precipitated compound.
-
Use of solubilizing agents: For certain applications, non-ionic detergents or other solubilizing agents might be compatible with your assay and can help maintain the solubility of this compound.
Q4: How can I assess the stability of my this compound solution over time?
A4: To assess the stability, you can perform a simple experiment where you compare the biological activity (e.g., inhibition of JAK3 activity in a cell-based assay) of a freshly prepared solution versus a solution that has been stored for a certain period. A significant decrease in activity would suggest degradation. For a more quantitative analysis, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to monitor the purity of the compound over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Store solutions at -80°C for long-term stability. |
| Precipitation of this compound in aqueous media. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if permissible in the assay. Use a gentle vortex or sonication before use. | |
| Loss of compound activity | Chemical degradation in solution. | Avoid prolonged exposure to light. Prepare fresh dilutions from a frozen stock solution for each experiment. Check the compatibility of your buffer components with this compound. |
| Difficulty dissolving the solid compound | Insufficient solvent volume or inadequate mixing. | Ensure you are using a sufficient volume of DMSO to prepare your stock solution. Vortex or sonicate briefly to aid dissolution. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM solution, you would need to calculate the mass based on the molecular weight of this compound.
-
Adding Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the solution in a water bath sonicator until the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C.
Visualizations
Caption: Workflow for Preparing and Storing this compound Solutions.
This compound is a selective inhibitor of Janus Kinase 3 (JAK3), which is a critical component of the JAK-STAT signaling pathway. This pathway is activated by various cytokines and growth factors and plays a key role in immune cell development and function.
Caption: this compound Inhibition of the JAK3-STAT Signaling Pathway.
Technical Support Center: Troubleshooting AOC 1020 (MS-1020) Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AOC 1020 (assumed to be the compound of interest, potentially referred to as MS-1020) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is AOC 1020 and what is its mechanism of action?
AOC 1020 is an antibody-oligonucleotide conjugate (AOC). It is comprised of a monoclonal antibody that targets the human transferrin receptor 1 (TfR1) conjugated to a small interfering RNA (siRNA) targeting DUX4 mRNA.[1] The antibody component facilitates the delivery of the siRNA payload to muscle cells, which have high expression of TfR1. Inside the muscle cells, the siRNA acts to reduce the expression of the DUX4 protein.[1] Aberrant expression of DUX4 is the underlying cause of Facioscapulohumeral Muscular Dystrophy (FSHD).[1]
Q2: What are the recommended animal models for studying AOC 1020?
While specific preclinical animal model data for AOC 1020 is not extensively published, the most relevant models for studying therapies for muscular dystrophies like FSHD often involve transgenic mice that express the human DUX4 gene in skeletal muscle. These models aim to recapitulate the pathology of the disease. For general multiple sclerosis research, the most commonly used animal model is Experimental Autoimmune Encephalomyelitis (EAE).[2][3][4][5]
Q3: What is the standard route of administration for AOC 1020 in clinical trials?
In human clinical trials, AOC 1020 is administered intravenously.[6][7] For animal studies, intravenous administration (e.g., via tail vein injection in mice) would be the most clinically relevant route.
Troubleshooting Guide
Issue 1: Difficulty with Intravenous Administration
Question: I am having trouble successfully administering AOC 1020 intravenously to my mice. What can I do?
Answer:
-
Restraint: Proper restraint is crucial. Utilize a well-designed restraint device that provides secure immobilization of the mouse and clear access to the tail.
-
Warming: Warming the mouse under a heat lamp for a few minutes can cause vasodilation of the tail veins, making them more visible and easier to cannulate.
-
Visualization: Use a small gauge needle (e.g., 27-30G). Proper illumination of the tail can aid in visualizing the lateral tail veins.
-
Technique: Insert the needle bevel-up at a shallow angle. A successful injection will have no resistance, and the solution will be seen clearing the vein. If a subcutaneous bleb forms, the needle is not in the vein.
Issue 2: Inconsistent Efficacy or High Variability in Results
Question: I am observing high variability in the therapeutic effect of AOC 1020 between my experimental animals. What could be the cause?
Answer:
High variability can stem from several factors. Below is a table outlining potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing | Ensure accurate calculation of the dose based on the most recent body weight of each animal. Use calibrated pipettes and appropriate dilution schemes. |
| Inconsistent Administration | Verify the route of administration was consistent for all animals. For IV injections, ensure the full dose was delivered intravascularly and not subcutaneously. |
| Formulation Issues | Confirm the stability and solubility of the AOC 1020 formulation. Follow the manufacturer's instructions for storage and handling. Consider potential for aggregation. |
| Animal Health | Monitor the overall health of the animals. Underlying health issues can affect drug metabolism and response. Ensure consistent age, sex, and genetic background of the animals. |
| Assay Variability | For endpoint analysis, ensure that tissue collection, processing, and analytical procedures are standardized and performed consistently across all samples. |
Issue 3: Adverse Events or Toxicity
Question: My animals are showing signs of distress or adverse reactions after AOC 1020 administration. What should I do?
Answer:
-
Immediate Care: Provide supportive care to the affected animals as per your institution's animal care and use committee (IACUC) guidelines.
-
Dose-Response: Determine if the adverse events are dose-dependent by including a dose-ranging study. It's possible the dose is too high for the specific animal model or strain.
-
Formulation Purity: Ensure the formulation is sterile and free of contaminants that could cause an inflammatory or toxic response.
-
Pharmacokinetics: Consider the pharmacokinetic profile of AOC 1020. Rapid clearance or accumulation in non-target organs could lead to toxicity. Plasma and tissue samples can be collected at various time points to assess drug levels.[8][9]
-
Consultation: Consult with the compound supplier or a veterinary professional to discuss the observed adverse events.
Experimental Protocols
Protocol 1: Intravenous Administration of AOC 1020 in Mice
-
Preparation:
-
Thaw AOC 1020 on ice and dilute to the final desired concentration using sterile, pyrogen-free phosphate-buffered saline (PBS).
-
Calculate the injection volume for each mouse based on its body weight and the target dose.
-
Load syringes with the calculated volume using a sterile technique.
-
-
Animal Handling:
-
Place the mouse in a suitable restraint device.
-
If necessary, warm the tail under a heat lamp for 2-3 minutes to dilate the lateral tail veins.
-
-
Injection:
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, cannulate one of the lateral tail veins.
-
Slowly inject the AOC 1020 solution. Observe for any signs of leakage or subcutaneous bleb formation.
-
If the injection is successful, the vein will blanch and then return to its normal color as the solution is injected.
-
-
Post-Injection Monitoring:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions according to your approved animal protocol.
-
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters for a hypothetical antibody-oligonucleotide conjugate based on general knowledge, as specific preclinical data for AOC 1020 is not publicly available. These values are for illustrative purposes.
| Parameter | Value (Mouse Model) | Description |
| Half-life (t½) | ~24-48 hours | The time it takes for the plasma concentration of the drug to reduce by half. |
| Volume of Distribution (Vd) | Low | Indicates that the drug is primarily distributed in the plasma and extracellular fluids, with limited tissue penetration outside of target organs. |
| Clearance (CL) | Slow | Reflects the rate at which the drug is eliminated from the body. |
| Cmax | Dose-dependent | The maximum plasma concentration achieved after administration. |
| AUC | Dose-dependent | The total drug exposure over time. |
Note: The actual pharmacokinetic parameters for AOC 1020 in specific animal models may vary and should be determined experimentally.
References
- 1. mdaconference.org [mdaconference.org]
- 2. Animal models of multiple sclerosis—Potentials and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Which experimental factors govern successful animal-to-human translation in multiple sclerosis drug development? A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass balance, metabolic disposition, and pharmacokinetics of a single IV dose of [14C]CA102N in HT-29 xenograft athymic nude mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MS-1020 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and potentially overcome resistance to the selective JAK3 inhibitor, MS-1020, in your cancer cell line experiments. As this compound is a novel compound, documented cases of acquired resistance are not yet widely reported. Therefore, this guide draws upon established mechanisms of resistance to other kinase inhibitors, particularly those targeting the JAK/STAT pathway, to provide proactive strategies and investigational workflows.
Understanding this compound's Mechanism of Action
This compound is a novel small molecule that acts as a selective inhibitor of Janus Kinase 3 (JAK3). In certain cancers, the JAK/STAT signaling pathway is constitutively active, promoting cell proliferation and survival. This compound specifically binds to JAK3, blocking its catalytic activity. This inhibition prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. The blockade of this pathway ultimately leads to the downregulation of anti-apoptotic genes and induces apoptosis in cancer cells dependent on aberrant JAK3 signaling.
Caption: Signaling pathway of this compound, a selective JAK3 inhibitor.
Troubleshooting Guide: Diminished Response to this compound
This guide addresses potential reasons for a reduced or lack of response to this compound in your cell line experiments.
| Observed Problem | Potential Causes | Suggested Solutions |
| Initial lack of response to this compound | The cancer cell line may not be dependent on the JAK3/STAT signaling pathway for survival. | - Confirm Pathway Activation: Use Western blotting to verify the phosphorylation status of JAK3 and downstream STAT proteins in your untreated cell line. - Cell Line Screening: Test this compound on a panel of cancer cell lines to identify those with a sensitive phenotype. |
| Gradual loss of sensitivity to this compound over time | Development of acquired resistance through various potential mechanisms. | - Increase Dose (with caution): Perform a dose-response curve to determine if a higher concentration of this compound can overcome the resistance. - Investigate Resistance Mechanisms: Proceed with the experimental protocols outlined below to identify the specific mechanism of resistance. - Combination Therapy: Consider combining this compound with inhibitors of potential bypass pathways (e.g., PI3K/Akt or MEK/ERK inhibitors). |
| Inconsistent results between experiments | Issues with experimental technique or reagent stability. | - Reagent Quality: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. - Cell Culture Conditions: Maintain consistent cell passage numbers and confluency. - Assay Variability: Optimize and standardize all experimental protocols, including cell seeding density and incubation times. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely mechanisms of acquired resistance to a JAK3 inhibitor like this compound?
A1: While specific data for this compound is not yet available, resistance to other kinase inhibitors often involves:
-
Gatekeeper Mutations: Alterations in the drug-binding site of JAK3 that prevent this compound from effectively inhibiting the kinase.[1][2][3]
-
Bypass Signaling Pathway Activation: Upregulation of alternative survival pathways, such as the PI3K/Akt or MAPK/ERK pathways, that compensate for the inhibition of JAK3 signaling.[4][5][6]
-
Reactivation of the JAK/STAT Pathway: Heterodimerization of JAK3 with other JAK family members (e.g., JAK1, JAK2, or TYK2) can lead to the reactivation of STAT signaling despite the presence of a JAK3-specific inhibitor.[7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which can pump this compound out of the cell, reducing its intracellular concentration.[9][10][11]
Q2: How can I determine if my resistant cell line has a mutation in the JAK3 gene?
A2: You can use Sanger sequencing to analyze the coding region of the JAK3 gene in your resistant cell line and compare it to the parental (sensitive) cell line.[12][13] A detailed protocol is provided in the "Experimental Protocols" section.
Q3: My cells have become resistant to this compound. What combination therapies could I explore?
A3: Based on common bypass pathways, you could consider combining this compound with:
-
PI3K/Akt inhibitors: To block this critical survival pathway.
-
MEK/ERK inhibitors: To target the MAPK signaling cascade.
-
Hsp90 inhibitors: These can promote the degradation of JAK2 and may have similar effects on JAK3, potentially overcoming resistance.[8]
-
Other JAK family inhibitors: If pathway reactivation through heterodimerization is suspected, a pan-JAK inhibitor or a combination with an inhibitor of the dimerization partner could be effective.
Q4: How do I establish a this compound resistant cell line for my studies?
A4: A common method is to culture the parental cancer cell line in the continuous presence of this compound, starting at a low concentration (e.g., the IC20) and gradually increasing the dose over several months as the cells adapt and become resistant.[14][15] The development of resistance should be monitored by periodically performing cell viability assays to determine the IC50.
Investigating Potential Resistance: Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine IC50
This protocol is used to measure the cytotoxic effects of this compound and determine the half-maximal inhibitory concentration (IC50).
Materials:
-
96-well plates
-
Cancer cell lines (parental and potentially resistant)
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[16]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or medium with vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
Hypothetical Data Presentation:
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Cell Line | 0.5 | 1 |
| This compound Resistant Subclone 1 | 5.2 | 10.4 |
| This compound Resistant Subclone 2 | 8.9 | 17.8 |
Western Blot Analysis of Signaling Pathways
This protocol is used to assess the phosphorylation status of key proteins in the JAK/STAT and potential bypass pathways.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK3, anti-JAK3, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture parental and resistant cells to ~80% confluency and treat with this compound or vehicle for the desired time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.[17]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Caption: Experimental workflow for Western blot analysis.
Sanger Sequencing for JAK3 Mutation Analysis
This protocol is used to identify potential mutations in the JAK3 gene.
Materials:
-
Genomic DNA from parental and resistant cell lines
-
Primers flanking the coding region of the JAK3 gene
-
PCR reagents
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Extract genomic DNA from both parental and resistant cell lines.
-
Design and synthesize primers to amplify the entire coding sequence of the JAK3 gene in overlapping fragments.
-
Perform PCR to amplify the JAK3 gene fragments from the genomic DNA.
-
Run the PCR products on an agarose gel to verify the amplification of the correct size fragments.
-
Purify the PCR products.
-
Send the purified PCR products and corresponding primers for Sanger sequencing.[18][19]
-
Analyze the sequencing results to identify any nucleotide changes in the resistant cell line compared to the parental cell line.
By following these troubleshooting guides and experimental protocols, researchers can proactively manage and investigate potential resistance to this compound, ultimately contributing to the successful development and application of this novel cancer therapeutic.
References
- 1. The rise and fall of gatekeeper mutations? The BCR-ABL1 T315I paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. JAK2‐related pathway induces acquired erlotinib resistance in lung cancer cells harboring an epidermal growth factor receptor‐activating mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sanger sequencing: Process and applications | Abcam [abcam.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 19. cd-genomics.com [cd-genomics.com]
Adjusting experimental conditions for MS-1020 activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MS-1020 in their experiments. The information is tailored for scientists and drug development professionals to help optimize experimental conditions and address common challenges.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor. While its precise targets are proprietary, it is understood to function primarily by interfering with intracellular signaling cascades. Small molecule inhibitors often target the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby modulating cellular processes.[1][2]
Q2: What are the recommended starting concentrations for in vitro and cell-based assays?
A2: For initial experiments, a dose-response curve is recommended to determine the optimal concentration. In biochemical assays, potency is often observed in the nanomolar range (IC50 < 100 nM), while in cell-based assays, effective concentrations are typically in the low micromolar range (1-10 µM).[3] It is crucial to use the lowest concentration that elicits the desired biological effect to minimize potential off-target effects.[4]
Q3: How can I be sure the observed phenotype is a result of on-target this compound activity?
A3: To confirm on-target activity, several validation experiments are recommended. These include performing a rescue experiment by overexpressing the intended target, which should reverse the inhibitor's effect.[4] Additionally, using a structurally different inhibitor with the same target should replicate the phenotype.[4] A clear dose-dependent effect that correlates with the IC50 for the primary target also supports on-target activity.[4]
Q4: What is the best method to confirm target engagement in a cellular context?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that this compound is binding to its intended target within the cell.[4] This method is based on the principle that a protein's thermal stability increases when a ligand is bound.[4] An increase in the amount of soluble target protein at elevated temperatures in the presence of this compound indicates target engagement.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments and provides actionable steps for resolution.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no activity in cell-based assays despite biochemical potency | 1. Poor Cell Permeability: The compound may not be effectively crossing the cell membrane.[3]2. Compound Degradation: this compound may be unstable in the cell culture media.3. High Protein Binding: The compound may be binding to proteins in the serum of the culture media, reducing its effective concentration. | 1. Assess Permeability: Use computational models or experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate cell permeability.[3]2. Check Stability: Incubate this compound in culture media for the duration of the experiment and measure its concentration over time using LC-MS.3. Reduce Serum Concentration: Perform experiments in low-serum or serum-free media, if tolerated by the cells. |
| High cellular toxicity at effective concentrations | 1. Off-Target Effects: The inhibitor may be interacting with other proteins essential for cell survival.[5]2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower Concentration: Determine the minimal effective concentration for on-target inhibition.[4]2. Control for Solvent Effects: Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5% in cell-based assays.[6] |
| Variability between experimental replicates | 1. Inconsistent Cell Health: Differences in cell passage number, confluency, or viability can affect results.2. Pipetting Errors: Inaccurate dispensing of the compound or reagents.3. Assay Conditions: Fluctuations in incubation time, temperature, or other parameters. | 1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent confluency at the time of treatment.2. Calibrate Pipettes: Regularly check and calibrate pipettes to ensure accuracy.3. Optimize Protocol: Maintain consistent and optimized assay conditions, including buffer composition and timing of reagent additions.[6] |
| Observed phenotype does not align with the known function of the target | 1. Off-Target Effects: The phenotype may be due to the inhibition of an unknown target.[5]2. Experimental Artifact: The observed effect may not be a direct result of this compound activity. | 1. Kinome Screening: Perform a kinome-wide selectivity screen to identify other potential targets of this compound.[4]2. Validate with Secondary Assays: Use orthogonal assays to confirm the phenotype and rule out artifacts.[6] |
Experimental Protocols
General Protocol for a Cell-Based Phosphorylation Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound on a specific signaling pathway by measuring the phosphorylation of a downstream substrate.
-
Cell Culture: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).[4]
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired time.
-
Cell Lysis: After incubation, wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[5]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an appropriate substrate and imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin).
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is for verifying the engagement of this compound with its intracellular target.
-
Cell Treatment: Treat intact cells with this compound at various concentrations, including a vehicle control.[4]
-
Heating: Lyse the cells and heat the lysates at a range of temperatures (e.g., 40°C to 70°C).[4]
-
Protein Separation: Centrifuge the heated lysates to separate the soluble and aggregated protein fractions.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or another protein detection method.[4]
-
Analysis: Compare the thermal stability of the target protein in the this compound-treated samples to the vehicle control. Increased stability in the presence of this compound indicates target engagement.[4]
Visualizations
Caption: A typical experimental workflow for assessing this compound activity in a cell-based assay.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: MS-1020 Specificity Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the specificity of the novel Kinase X inhibitor, MS-1020, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Kinase X, a critical enzyme in the Growth Factor Signaling Pathway (GFSP). By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrate, Protein Y, thereby inhibiting cell proliferation and survival signals.
Q2: How can I confirm that this compound is active in my new cell line?
A2: The primary method to confirm the on-target activity of this compound is to assess the phosphorylation status of Protein Y, the direct downstream target of Kinase X. A significant reduction in phosphorylated Protein Y (p-Protein Y) levels upon treatment with this compound indicates target engagement and inhibition. Western blotting is the most common technique for this analysis.
Q3: What are the recommended initial concentration ranges for this compound in a new cell line?
A3: For initial experiments, we recommend a dose-response study ranging from 1 nM to 10 µM. This range should allow you to determine the half-maximal inhibitory concentration (IC50) for p-Protein Y reduction and the optimal concentration for subsequent experiments.
Q4: How can I assess the broader selectivity of this compound beyond its primary target?
A4: To evaluate the selectivity of this compound, we recommend performing a comprehensive kinase profiling assay. This involves screening this compound against a panel of other kinases to identify potential off-target interactions. Additionally, a cellular thermal shift assay (CETSA) can be used to confirm target engagement in intact cells.
Troubleshooting Guide
Issue 1: No change in p-Protein Y levels after this compound treatment.
-
Possible Cause 1: Low expression of Kinase X in the new cell line.
-
Troubleshooting Step: Confirm the expression of Kinase X in your cell line using Western blotting or qPCR. If the expression is low or absent, this cell line may not be a suitable model for studying this compound's effects.
-
-
Possible Cause 2: Insufficient drug concentration or treatment time.
-
Troubleshooting Step: Increase the concentration of this compound and/or extend the treatment duration. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment time.
-
-
Possible Cause 3: Poor cell permeability of this compound.
-
Troubleshooting Step: While this compound is designed for good cell permeability, this can vary between cell lines. Consider using a permeabilization agent as a positive control, though this is not suitable for routine experiments.
-
Issue 2: Significant cell death is observed at concentrations expected to be specific for Kinase X.
-
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Step: Perform a kinase profiling assay to identify potential off-target kinases that might be mediating the cytotoxic effects. If a critical survival kinase is identified as an off-target, this may explain the observed toxicity.
-
-
Possible Cause 2: The new cell line is highly dependent on the GFSP pathway for survival.
-
Troubleshooting Step: This is an on-target effect. To confirm this, you can use a genetic approach, such as siRNA or shRNA-mediated knockdown of Kinase X, to see if it phenocopies the effect of this compound.
-
Issue 3: Inconsistent results between experimental replicates.
-
Possible Cause 1: Variability in cell culture conditions.
-
Troubleshooting Step: Ensure consistent cell passage number, seeding density, and growth conditions across all experiments.
-
-
Possible Cause 2: Reagent instability.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure proper storage of all antibodies and reagents as per the manufacturer's instructions.
-
Experimental Protocols
Protocol 1: Western Blotting for p-Protein Y
-
Cell Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the predetermined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Protein Y and total Protein Y overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-Protein Y signal to the total Protein Y signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant and analyze the amount of soluble Kinase X by Western blotting. A thermal shift (increased stability at higher temperatures) in the this compound-treated samples compared to the vehicle-treated samples confirms target engagement.
Data Presentation
Table 1: Dose-Dependent Inhibition of Protein Y Phosphorylation by this compound
| This compound Concentration (nM) | Normalized p-Protein Y Level (Relative to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 1 | 0.85 | 0.06 |
| 10 | 0.48 | 0.05 |
| 100 | 0.12 | 0.03 |
| 1000 | 0.05 | 0.02 |
Table 2: Kinase Selectivity Profile of this compound (1 µM)
| Kinase | Percent Inhibition |
| Kinase X | 98% |
| Kinase A | 12% |
| Kinase B | 5% |
| Kinase C | 25% |
Visualizations
Caption: Growth Factor Signaling Pathway (GFSP) and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Validation & Comparative
Comparing MS-1020 efficacy to tofacitinib
- 1. youtube.com [youtube.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. GM-1020: a novel, orally bioavailable NMDA receptor antagonist with rapid and robust antidepressant-like effects at well-tolerated doses in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GM-1020 Phase 2a Trial Begins for MDD [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. AOC 1020 for Facioscapulohumeral Muscular Dystrophy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Investigational Therapy for Facioscapulohumeral Muscular Dystrophy Shows Promise According to Avidity Biosciences - - Practical Neurology [practicalneurology.com]
A Comparative Guide to Pan-JAK Inhibitors: Profiling MS-1020 Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for a multitude of inflammatory and neoplastic diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. Their mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, offers a powerful tool for modulating the immune response. This guide provides a comparative analysis of MS-1020, a novel investigational JAK inhibitor, against a panel of established pan-JAK inhibitors. The objective is to furnish researchers with the necessary data to evaluate their potential applications in drug discovery and development.
Introduction to this compound
This compound, identified as Nb-(α-hydroxynaphthoyl)serotonin, is a novel, potent, and ATP-competitive small molecule inhibitor of Janus kinases.[1][2][3] Preclinical studies have characterized this compound as a selective inhibitor of JAK3.[2][3] Its inhibitory action on the JAK3/STAT signaling cascade leads to the induction of apoptosis, suggesting its potential therapeutic utility in cancers characterized by aberrant JAK3 signaling.[1][2][3]
Comparative Analysis of Kinase Selectivity
A critical determinant of a JAK inhibitor's therapeutic window and adverse effect profile is its selectivity across the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. While this compound has been demonstrated to selectively inhibit JAK3 over JAK2, specific IC50 values across the full JAK panel have not been publicly reported.[2][3] The following table summarizes the available biochemical IC50 data for this compound in comparison to well-characterized pan-JAK inhibitors.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |
| This compound | Data not available | Inhibited by this compound, but less potently than JAK3[2][3] | Potently inhibited[1][2][3] | Data not available | JAK3 |
| Tofacitinib | 3.2 - 15.1 | 4.1 - 77.4 | 1.6 - 55.0 | 34 - 489 | JAK1/JAK3 |
| Baricitinib | ~5.9 | ~5.7 | Data not available | Data not available | JAK1/JAK2 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 |
| Peficitinib | <10 | <10 | <10 | Poorly inhibited | Pan-JAK |
Signaling Pathway Inhibition
The JAK-STAT signaling cascade is a critical pathway in cytokine-mediated cell signaling. The differential inhibition of specific JAK proteins by various inhibitors leads to distinct downstream effects.
Figure 1: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
This compound has been shown to effectively suppress IL-2-induced JAK3/STAT5 signaling, a pathway crucial for T-cell function.[2][3] In contrast, it does not significantly affect prolactin-induced JAK2/STAT5 signaling, highlighting its selectivity in a cellular context.[2][3] Pan-JAK inhibitors, such as tofacitinib, would be expected to inhibit both of these pathways to varying degrees based on their IC50 profiles.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of JAK inhibitors.
In Vitro Kinase Inhibition Assay
This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme is diluted in kinase assay buffer. A specific peptide substrate and ATP are also prepared in the same buffer. The test compound (e.g., this compound) is serially diluted to various concentrations.
-
Reaction Initiation: The kinase, substrate, and test compound are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (typically 30°C or 37°C) for a defined period to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as luminescence-based assays that measure the amount of ATP remaining or fluorescence-based assays that use a specific antibody to detect the phosphorylated substrate.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cell-Based JAK-STAT Signaling Assay
This assay evaluates the ability of a compound to inhibit JAK-STAT signaling within a cellular environment.
Methodology:
-
Cell Culture and Starvation: A cytokine-responsive cell line (e.g., Nb2 cells for IL-2/prolactin signaling) is cultured and then serum-starved to reduce basal signaling activity.
-
Inhibitor Treatment: The starved cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified duration.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2 to activate the JAK3 pathway or prolactin to activate the JAK2 pathway) to induce JAK-STAT signaling.
-
Cell Lysis and Protein Analysis: Following stimulation, the cells are lysed, and the total protein concentration is determined. The levels of phosphorylated STAT (pSTAT) and total STAT are then measured using techniques such as Western blotting or ELISA with specific antibodies.
-
Data Analysis: The ratio of pSTAT to total STAT is calculated for each inhibitor concentration. The results are normalized to the cytokine-stimulated control without inhibitor, and the IC50 value for the inhibition of STAT phosphorylation is determined.
Conclusion
This compound presents as a promising research tool and a potential therapeutic lead, distinguished by its selective inhibition of JAK3. While direct quantitative comparisons of its inhibitory potency against the full JAK family are not yet available, its demonstrated selectivity for JAK3 over JAK2 in cellular assays provides a strong foundation for further investigation. For researchers in oncology and immunology, this compound offers a valuable probe for dissecting the specific roles of JAK3 in disease pathogenesis. The established pan-JAK inhibitors provide a rich dataset for contextualizing the activity of novel agents like this compound, and the detailed experimental protocols herein offer a framework for conducting such comparative studies. Further characterization of this compound's kinase selectivity profile will be instrumental in fully elucidating its therapeutic potential.
References
A Head-to-Head Comparison of Selective JAK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, represents a critical node in cytokine signaling pathways that regulate immune function and cellular proliferation. While the JAKs share a high degree of structural homology in their ATP-binding sites, JAK3's expression is primarily restricted to hematopoietic cells. This makes it an attractive therapeutic target for autoimmune diseases, with the potential for a more focused immunomodulatory effect and a wider safety margin compared to pan-JAK or less selective inhibitors. This guide provides a head-to-head comparison of key selective JAK3 inhibitors, presenting quantitative data on their potency and selectivity, detailed experimental protocols for their characterization, and a visualization of the signaling pathway they modulate.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy and safety profile of a JAK inhibitor is largely dictated by its potency towards the target kinase and its selectivity against other JAK isoforms. High selectivity for JAK3 is sought to minimize off-target effects associated with the inhibition of other JAKs, such as the hematological effects from JAK2 inhibition. The following table summarizes the biochemical potency (IC50/Ki) of prominent selective JAK3 inhibitors against the four members of the JAK family.
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Selectivity for JAK3 vs. JAK1 | Selectivity for JAK3 vs. JAK2 |
| Ritlecitinib (PF-06651600) | >10,000 nM (IC50)[1][2] | >10,000 nM (IC50)[1][2] | 33.1 nM (IC50) [1][2] | >10,000 nM (IC50)[1][2] | >302-fold | >302-fold |
| Decernotinib (VX-509) | 11 nM (Ki)[3] | 13 nM (Ki)[3] | 2.5 nM (Ki) [3][4] | 11 nM (Ki)[3] | 4.4-fold | 5.2-fold |
| Tofacitinib (CP-690,550) | 112 nM (IC50)[5] | 20 nM (IC50)[5] | 1 nM (IC50) [5] | - | 112-fold | 20-fold |
Note: Lower IC50/Ki values indicate higher potency. Selectivity is calculated as a ratio of IC50 or Ki values (e.g., IC50(JAK1) / IC50(JAK3)). Data is compiled from multiple sources and assay conditions may vary.
Ritlecitinib stands out for its exceptional selectivity for JAK3 over the other JAK isoforms, with IC50 values for JAK1, JAK2, and TYK2 being over 300-fold higher than for JAK3.[1][2] Decernotinib, while highly potent against JAK3, shows more limited selectivity against other JAK family members.[3][4] Tofacitinib, one of the first JAK inhibitors to be approved, is often classified as a JAK1/3 inhibitor and demonstrates potent inhibition of JAK1 and JAK2 in addition to JAK3, making it a useful, less selective comparator.[5]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling cascade they disrupt. The following diagrams illustrate the JAK-STAT pathway and a typical experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the accurate assessment of inhibitor performance. Below are representative methodologies for key biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[6]
-
ATP solution
-
Substrate (e.g., Poly(Glu, Tyr) 4:1 peptide)
-
Test inhibitors (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
-
Prepare Reagents: Dilute enzymes, substrate, and ATP to desired concentrations in Kinase Buffer.
-
Compound Plating: Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of diluted JAK enzyme to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP.
-
Third Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls and plot against inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-STAT Western Blot Assay
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within a cellular context, providing a functional readout of pathway inhibition.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a responsive cell line like NK-92)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytokine for stimulation (e.g., Interleukin-2 (IL-2) for JAK3/JAK1 pathway)
-
Test inhibitors
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies (anti-phospho-STAT5, anti-total-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Cell Culture: Plate cells at a density of 1-2 x 10^6 cells/mL and allow them to rest.
-
Inhibitor Pre-incubation: Add desired concentrations of the JAK3 inhibitor or DMSO (vehicle control) to the cells. Incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add IL-2 (e.g., 100 ng/mL final concentration) to stimulate the JAK-STAT pathway. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation, wash with ice-cold PBS, and lyse with ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Denature samples by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-STAT5 (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 11).
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total STAT5 and a loading control like GAPDH.
-
Densitometry Analysis: Quantify the band intensities to determine the level of STAT5 phosphorylation relative to total STAT5 and the loading control.
Conclusion
The development of highly selective JAK3 inhibitors like Ritlecitinib represents a significant advancement in the targeted therapy of autoimmune diseases. By focusing on a kinase with restricted tissue expression, these next-generation inhibitors aim to provide potent immunomodulation while minimizing the off-target effects associated with broader JAK inhibition. The comparative data and detailed methodologies presented in this guide serve as a valuable resource for researchers in the field, enabling informed decisions in inhibitor selection and facilitating robust, reproducible experimental characterization. As the landscape of JAK inhibitors continues to evolve, a thorough understanding of their comparative potency, selectivity, and functional effects will be paramount in advancing novel therapeutics from the laboratory to the clinic.
References
- 1. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validating In Vivo Target Engagement of KIN-1020: A Comparative Guide for Preclinical Multiple Sclerosis Models
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of KIN-1020, a novel kinase inhibitor under investigation for the treatment of Multiple Sclerosis (MS). We present objective comparisons of KIN-1020's performance with alternative therapeutic strategies and provide supporting experimental frameworks. This document is intended for researchers, scientists, and drug development professionals working on novel MS therapeutics.
Introduction to KIN-1020 and its Putative Target
KIN-1020 is a selective small molecule inhibitor of Tyrosine Kinase X (TKX), a non-receptor tyrosine kinase implicated in the inflammatory cascade and immune cell activation central to the pathophysiology of Multiple Sclerosis. The proposed mechanism of action involves the inhibition of TKX-mediated signaling pathways within T-cells and microglia, leading to a reduction in pro-inflammatory cytokine production and dampening of the autoimmune response in the central nervous system (CNS).
The TKX Signaling Pathway
The TKX signaling cascade is initiated by upstream receptor activation, leading to the autophosphorylation and activation of TKX. Activated TKX then phosphorylates downstream substrates, culminating in the nuclear translocation of transcription factors that drive the expression of inflammatory genes. KIN-1020 is designed to bind to the ATP-binding pocket of TKX, preventing its phosphorylation and subsequent activation.
Decoding Kinase Inhibitor Specificity: A Comparative Analysis of Tofacitinib and Fedratinib
A deep dive into the cross-reactivity profiles of two prominent Janus kinase (JAK) inhibitors, Tofacitinib and Fedratinib, reveals distinct selectivity patterns with significant implications for their therapeutic applications and potential off-target effects. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these targeted therapies.
The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly in oncology and autoimmune disorders. However, achieving absolute target specificity remains a formidable challenge. Off-target interactions can lead to unexpected side effects or, in some cases, contribute to the therapeutic efficacy of a drug. Understanding the cross-reactivity profile of a kinase inhibitor across the human kinome is therefore crucial for both basic research and clinical development.
This guide focuses on two key JAK inhibitors: Tofacitinib, a pan-JAK inhibitor with activity against multiple JAK family members, and Fedratinib, a more selective JAK2 inhibitor. While the originally intended focus of this guide was the investigational compound MS-1020, a selective JAK3 inhibitor, a comprehensive, quantitative cross-reactivity dataset for this molecule is not publicly available. Therefore, we present a detailed comparison of the well-characterized inhibitors Tofacitinib and Fedratinib to illustrate the principles of kinase inhibitor selectivity.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory activity (IC50 values) of Tofacitinib and Fedratinib against the four members of the JAK family and other notable off-target kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Tofacitinib IC50 (nM) | Fedratinib IC50 (nM) |
| JAK Family | ||
| JAK1 | 1.7 - 112 | ~105 |
| JAK2 | 1.8 - 20 | 3 |
| JAK3 | 0.75 - 1 | ~405 |
| TYK2 | 16 - 34 | ~1002 |
| Selected Off-Targets | ||
| FLT3 | - | 15 |
| BRD4 | - | Inhibitory Activity Reported |
| PDE10A | Inhibitory Activity Reported | - |
| TRPM6 | Inhibitory Activity Reported | - |
| PKN2 | Inhibitory Activity Reported | Inhibitory Activity Reported |
Note: IC50 values can vary between different assay formats and conditions. The data presented here is a synthesis of reported values from multiple sources to provide a comparative overview.
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug discovery and development. Various biochemical and cell-based assays are employed to assess the potency and specificity of these compounds.
Biochemical Kinase Assays
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Key Methodologies:
-
Radiometric Assays: Considered the gold standard, these assays utilize radioactively labeled ATP (e.g., ³²P-ATP or ³³P-ATP). The transfer of the radioactive phosphate group to a substrate (peptide or protein) is measured, providing a direct quantification of kinase activity.
-
Fluorescence-Based Assays: These methods employ fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are commonly used for their high-throughput capabilities.
-
Luminescence-Based Assays: These assays, such as the Kinase-Glo® platform, measure the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in ATP levels corresponds to higher kinase activity.
-
Mass Spectrometry (MS)-Based Assays: Advanced MS techniques allow for the direct detection and quantification of phosphorylated substrates without the need for labels or antibodies, offering high sensitivity and specificity.
Cellular Kinase Assays
Cell-based assays provide a more physiologically relevant context by evaluating the inhibitor's effect on kinase activity within a living cell. These assays can assess not only the inhibition of the primary target but also the downstream effects on signaling pathways.
Key Methodologies:
-
Western Blotting: This traditional technique is used to detect the phosphorylation status of specific downstream targets of a kinase in cell lysates after treatment with an inhibitor.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods can quantify the levels of phosphorylated proteins in cell lysates in a high-throughput format.
-
Flow Cytometry: This technique can be used to measure the phosphorylation of intracellular signaling proteins on a single-cell level, providing insights into the heterogeneity of cellular responses.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of an inhibitor to its target kinase in intact cells by measuring the thermal stabilization of the protein upon ligand binding.
Kinase Selectivity and Signaling Pathways
The differential selectivity of Tofacitinib and Fedratinib for JAK family members has a direct impact on the cytokine signaling pathways they modulate. The following diagrams illustrate the primary targets of each inhibitor within the JAK-STAT signaling cascade.
Caption: Tofacitinib's pan-JAK inhibition of JAK1, JAK2, and JAK3.
Caption: Fedratinib's selective inhibition of JAK2.
Workflow for Kinase Inhibitor Selectivity Profiling
The process of characterizing the cross-reactivity of a kinase inhibitor involves a systematic workflow, from initial high-throughput screening to in-depth cellular analysis.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Unveiling the Activity of MS-1020: A Comparative Guide to a Novel JAK3 Inhibitor
For researchers and professionals in the fields of immunology, oncology, and drug development, the search for selective kinase inhibitors is a perpetual frontier. This guide provides a comparative analysis of the published data on MS-1020, a novel and selective inhibitor of Janus kinase 3 (JAK3), against other known JAK3 inhibitors. The information is compiled from peer-reviewed publications to ensure a factual and objective overview.
Quantitative Comparison of JAK3 Inhibitors
The following table summarizes the key quantitative data from published studies on this compound and comparable selective JAK3 inhibitors. This data primarily focuses on the half-maximal inhibitory concentration (IC50), a critical measure of a drug's potency.
| Inhibitor | Target | IC50 (in vitro kinase assay) | Cell-Based Assay Details | Publication |
| This compound | JAK3 | Not explicitly stated in terms of a numerical IC50 value in the primary publication, but demonstrated to be an ATP-competitive inhibitor that directly binds to and blocks JAK3 catalytic activity.[1][2] | Potently inhibits persistently-active STAT3 in a cell type-specific manner and suppresses IL-2-induced JAK3/STAT5 signaling.[1][2][3] | Kim BH, et al. Br J Haematol. 2010.[2] |
| Z583 | JAK3 | 0.1 nM (at Km ATP), 10.84 nM (at 1 mM ATP) | Significantly inhibited the activation of JAK3-related cytokine-mediated JAK-STAT signaling and CD4+ T cell differentiation.[4] | Wang et al. J Med Chem. 2022.[4] |
| RB1 | JAK3 | 40 nM | Potently inhibited JAK3 activity over JAK1 or JAK2 in cytokine-stimulated cell-based assays.[5][6] | Pei H, et al. Sci Rep. 2018.[6] |
| Tofacitinib | JAK3, JAK1, JAK2 | JAK3: Potent inhibitor (specific IC50 varies by study) | Initially developed as a selective JAK3 inhibitor, but also inhibits JAK1 and JAK2.[7][8] | Various |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are the methodologies for key experiments cited in the literature for this compound.
In Vitro Kinase Assay for this compound
-
Objective: To determine if this compound directly inhibits the catalytic activity of JAK3.
-
Method:
-
Recombinant JAK3 protein was incubated with this compound at varying concentrations.
-
The kinase reaction was initiated by the addition of ATP.
-
The level of phosphorylation of a generic kinase substrate was measured to determine the extent of JAK3 activity.
-
To assess the mechanism of inhibition, the assay was repeated with a higher concentration of ATP to determine if this compound is an ATP-competitive inhibitor.[1]
-
-
Results: this compound was found to be an ATP-competitive inhibitor of JAK3, indicating it binds to the ATP-binding site of the kinase to block its activity.[1][3]
Cell-Based JAK3/STAT5 Signaling Assay
-
Objective: To evaluate the effect of this compound on JAK3 signaling within a cellular context.
-
Method:
-
Nb2 T-lymphoma cells, which are dependent on the IL-2/JAK3/STAT5 signaling pathway for proliferation, were used.
-
Cells were pre-treated with varying concentrations of this compound.
-
Signaling was induced by the addition of Interleukin-2 (IL-2).
-
The phosphorylation of STAT5 (a direct downstream target of JAK3) was measured using Western blotting with a phospho-specific antibody.
-
As a control for selectivity, the effect of this compound on prolactin-induced JAK2/STAT5 signaling was also assessed.[1][2]
-
-
Results: this compound selectively suppressed IL-2-induced JAK3/STAT5 signaling but did not affect prolactin-induced JAK2/STAT5 signaling, demonstrating its selectivity for JAK3 over JAK2 in a cellular environment.[1][2]
Apoptosis and Cell Viability Assays
-
Objective: To determine the effect of this compound on the survival of cancer cells with hyperactive JAK3 signaling.
-
Method:
-
The Hodgkin's lymphoma cell line L540, which exhibits constitutively active JAK3/STAT signaling, was treated with this compound at different concentrations and for various durations.
-
Cell viability was assessed using standard methods such as MTT or trypan blue exclusion assays.
-
The induction of apoptosis was measured by detecting the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3 via Western blotting.[3]
-
The expression of anti-apoptotic genes, known to be regulated by STATs, was analyzed by quantitative PCR.[1][2]
-
-
Results: this compound decreased the viability of L540 cells in a dose- and time-dependent manner by inducing apoptosis. This was accompanied by a downregulation of anti-apoptotic gene expression.[1][2][3]
Visualizing the Molecular Interactions
To better understand the context of this compound's function, the following diagrams illustrate the JAK3 signaling pathway and a generalized workflow for evaluating a selective kinase inhibitor.
References
- 1. This compound is a novel small molecule that selectively inhibits JAK3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel small molecule that selectively inhibits JAK3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
MS-1020: A Paradigm Shift in JAK Inhibition Beyond First-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of Janus kinase (JAK) inhibitor development is rapidly evolving, with a significant push towards greater selectivity to improve therapeutic windows and minimize off-target effects. First-generation JAK inhibitors, such as ruxolitinib, tofacitinib, and baricitinib, have demonstrated clinical efficacy in a range of autoimmune diseases and myeloproliferative neoplasms. However, their broader inhibitory profiles across the JAK family (JAK1, JAK2, JAK3, and TYK2) are associated with a variety of dose-limiting toxicities. MS-1020, a novel small molecule inhibitor, represents a significant advancement, exhibiting high selectivity for JAK3. This targeted approach offers the potential for a more favorable safety profile while retaining or even enhancing efficacy in specific immunological and oncological indications.
This guide provides a comprehensive comparison of this compound with first-generation JAK inhibitors, supported by available preclinical data. We delve into the specifics of their inhibitory profiles, the experimental methodologies used for their characterization, and the underlying signaling pathways.
Superior Selectivity Profile of this compound
A key advantage of this compound lies in its remarkable selectivity for JAK3 over other JAK family members. First-generation inhibitors, in contrast, exhibit a more pan-inhibitory profile, which can lead to undesirable side effects. For instance, inhibition of JAK2 can be associated with hematological adverse events such as anemia and thrombocytopenia, while effects on JAK1 and TYK2 can impact a broader range of cytokine signaling pathways.
While specific IC50 values for this compound against a full kinase panel are not yet publicly available, preclinical studies have qualitatively demonstrated its high selectivity. In contrast, the inhibitory concentrations for first-generation JAK inhibitors are well-documented.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | Data not available | Data not available | Potent Inhibition | Data not available |
| Ruxolitinib | ~3.3 | ~2.8 | >400 | ~19 |
| Tofacitinib | ~112 | ~20 | ~1 | ~344 |
| Baricitinib | ~5.9 | ~5.7 | >400 | ~53 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from published literature. For this compound, while quantitative IC50 values against all JAK kinases are not available, it has been shown to be a potent and selective JAK3 inhibitor.[1][2]
Deciphering the Mechanism of Action: An ATP-Competitive Inhibitor
This compound functions as an ATP-competitive inhibitor of JAK3.[1] This means that it binds to the ATP-binding pocket of the JAK3 enzyme, preventing the binding of ATP and subsequent phosphorylation and activation of the kinase. This targeted inhibition of JAK3 catalytic activity effectively blocks downstream signaling cascades, primarily the STAT activation pathway, which is crucial for the transcription of genes involved in cell proliferation and survival.[1]
Caption: JAK-STAT signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols: A Closer Look at the Methodology
The superior selectivity and potency of this compound have been established through rigorous preclinical testing. Below are detailed methodologies for key experiments typically employed in the evaluation of JAK inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are expressed and purified. A generic peptide substrate for tyrosine kinases is used.
-
Assay Reaction: The kinase reaction is performed in a buffer containing the purified kinase, the peptide substrate, and ATP. The test compound (e.g., this compound) is added at various concentrations.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Phospho-STAT Assay
Objective: To assess the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Culture and Stimulation: A relevant cell line is chosen that expresses the desired JAK-STAT pathway components. For example, to assess JAK3 inhibition, cells are stimulated with Interleukin-2 (IL-2).
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound before cytokine stimulation.
-
Lysis and Protein Quantification: After stimulation, cells are lysed, and total protein concentration is determined.
-
Detection of Phospho-STAT: The levels of phosphorylated STAT (pSTAT) are measured using techniques such as Western blotting or flow cytometry with a phosphospecific antibody.
-
Data Analysis: The inhibition of pSTAT levels by the compound is quantified, and an IC50 value is calculated.
Preclinical Efficacy: A Glimpse into In Vivo Potential
While comprehensive in vivo comparative studies of this compound against first-generation JAK inhibitors are not yet widely published, the high selectivity of this compound suggests a potential for improved efficacy and safety in preclinical models of diseases where JAK3 plays a pathogenic role, such as in certain T-cell-mediated autoimmune disorders and T-cell malignancies.
First-generation JAK inhibitors have been evaluated in numerous preclinical models, including the collagen-induced arthritis (CIA) model in rodents, which is a widely used model for rheumatoid arthritis. In these models, treatment with inhibitors like tofacitinib and baricitinib has been shown to reduce disease severity, inflammation, and joint damage.
Conclusion: The Promise of Selective JAK3 Inhibition
This compound represents a significant step forward in the development of targeted therapies aimed at the JAK-STAT pathway. Its high selectivity for JAK3 holds the promise of a more refined therapeutic intervention with a potentially superior safety profile compared to the broader-spectrum first-generation JAK inhibitors. While further clinical data are needed to fully elucidate its advantages, the preclinical evidence strongly suggests that the targeted inhibition of JAK3 by this compound could offer a new and improved treatment paradigm for a range of immune-mediated diseases and cancers. The continued exploration of highly selective JAK inhibitors like this compound will undoubtedly pave the way for more personalized and effective treatments for patients in need.
References
A Head-to-Head Analysis of MS-1020 and Ruxolitinib: A Comparative Guide for Researchers
In the landscape of targeted therapies, particularly those aimed at the Janus kinase (JAK) signaling pathway, both MS-1020 and ruxolitinib have emerged as significant molecules of interest. This guide provides a comprehensive side-by-side analysis of these two compounds, offering researchers, scientists, and drug development professionals a detailed comparison of their mechanisms of action, biochemical and cellular activities, and the experimental protocols utilized for their characterization.
Introduction to this compound and Ruxolitinib
This compound is a novel small molecule identified as a potent and selective inhibitor of JAK3.[1][2] It is a derivative of Nb-(p-feruloyl)serotonin, which was isolated from the extracts of Phragmites communis, Trin.[1] this compound has been shown to be an ATP-competitive inhibitor that selectively blocks constitutively-active JAK3, thereby interfering with the JAK3/STAT signaling pathway.[1][3] This selective inhibition leads to the induction of apoptosis in cancer cells that harbor aberrant JAK3 signaling.[1][3]
Ruxolitinib , on the other hand, is a potent and selective inhibitor of both JAK1 and JAK2.[4][5][6] It is an FDA-approved medication for the treatment of myelofibrosis, polycythemia vera, and steroid-refractory acute graft-versus-host disease.[4][7] By competitively inhibiting the ATP-binding site of JAK1 and JAK2, ruxolitinib effectively disrupts dysregulated cytokine and growth factor signaling pathways that are central to the pathogenesis of these disorders.[6][7][8]
Mechanism of Action and Signaling Pathways
Both this compound and ruxolitinib target the JAK-STAT signaling pathway, a critical intracellular cascade for numerous cytokines and growth factors involved in immunity, hematopoiesis, and inflammation. However, their selectivity within the JAK family of kinases differs significantly, leading to distinct biological effects.
This compound exhibits high selectivity for JAK3 .[1][2] JAK3 is primarily associated with cytokine receptors that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are crucial for the development, differentiation, and function of lymphocytes. By inhibiting JAK3, this compound specifically disrupts the signaling of these γc-family cytokines, suggesting its potential therapeutic application in immune-mediated disorders and certain hematological malignancies where JAK3 signaling is dysregulated.
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2 .[4][5] JAK1 is a critical signaling component for a broad range of cytokines, including both γc-family cytokines and others like the IL-6 and interferon families. JAK2 plays a pivotal role in signaling downstream of hematopoietic growth factor receptors, such as those for erythropoietin (EPO), thrombopoietin (TPO), and granulocyte-macrophage colony-stimulating factor (GM-CSF). The dual inhibition of JAK1 and JAK2 by ruxolitinib leads to a broad suppression of pro-inflammatory cytokine signaling and myeloproliferation, which underpins its efficacy in myeloproliferative neoplasms.[5][6]
Figure 1: Simplified JAK-STAT signaling pathway and points of inhibition for this compound and ruxolitinib.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and ruxolitinib, focusing on their inhibitory concentrations and effects on cell viability.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Selectivity |
| This compound | JAK3 | Data not available | Selective for JAK3 over JAK2[1] |
| Ruxolitinib | JAK1 | 3.3[4][6] | >130-fold for JAK1/2 vs JAK3[4] |
| JAK2 | 2.8[4][6] | ||
| TYK2 | 19[5] | ||
| JAK3 | 428[5] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC₅₀ (µM) | Effect |
| This compound | L540 (Hodgkin's lymphoma) | Cell Viability | Not specified | Dose-dependent decrease in cell viability[3] |
| Ruxolitinib | Nalm-6 (Acute lymphoblastic leukemia) | CCK8 | 47.7[9] | Dose-dependent decrease in cell viability[9] |
| L-428 (Hodgkin's lymphoma) | MTS | 74.9[10] | Dose-dependent decrease in cell proliferation[10] | |
| HDLM-2 (Hodgkin's lymphoma) | MTS | 15.7[10] | Dose-dependent decrease in cell proliferation[10] | |
| Karpas-1106P (Primary mediastinal B-cell lymphoma) | MTS | 43.8[10] | Dose-dependent decrease in cell proliferation[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and information extracted from the primary literature.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Figure 2: General workflow for an in vitro kinase assay.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, a reaction mixture is prepared containing the purified recombinant JAK enzyme (e.g., JAK3 for this compound, JAK1 or JAK2 for ruxolitinib), a specific peptide substrate, and a buffer solution containing MgCl₂ and other necessary co-factors.
-
Inhibitor Addition: Serial dilutions of this compound or ruxolitinib (typically dissolved in DMSO) are added to the reaction mixtures. A control reaction with DMSO alone is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. For radiometric assays, [γ-³²P]ATP is used. For non-radiometric assays, unlabeled ATP is used, and detection is performed using phosphospecific antibodies or fluorescence-based methods.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped by adding a solution such as phosphoric acid or EDTA.
-
Detection and Quantification:
-
Radiometric Assay: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP by spotting the reaction mixture onto phosphocellulose paper followed by washing. The radioactivity incorporated into the substrate is then quantified using a scintillation counter.
-
Non-Radiometric Assay: The amount of phosphorylated substrate is quantified using methods such as ELISA with a phosphospecific antibody, or by measuring fluorescence resonance energy transfer (FRET).
-
-
IC₅₀ Determination: The percentage of kinase inhibition at each compound concentration is calculated relative to the control. The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Proliferation Assay (MTT/CCK8)
These colorimetric assays are used to assess the effect of a compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allowed to adhere overnight for adherent cell lines.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or ruxolitinib. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition:
-
MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
CCK8 Assay: A solution containing WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] is added to each well and incubated for 1-4 hours. The WST-8 is reduced by cellular dehydrogenases to a soluble orange formazan dye.
-
-
Solubilization (MTT Assay only): For the MTT assay, a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm for MTT and 450 nm for CCK8).
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by a compound.
Figure 3: Workflow for an apoptosis assay using Annexin V staining.
Methodology:
-
Cell Treatment: Cells are treated with various concentrations of this compound or ruxolitinib for a specified time to induce apoptosis.
-
Cell Harvesting: Both adherent and suspension cells are collected. Adherent cells are detached using a gentle method like trypsinization.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Staining: The cells are resuspended in a binding buffer, and then stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The fluorescence signals from FITC (for Annexin V) and PI are detected.
-
Data Interpretation: The flow cytometry data allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
-
Conclusion
This compound and ruxolitinib are both potent inhibitors of the JAK-STAT pathway, but their distinct selectivity profiles dictate their potential therapeutic applications. This compound's specificity for JAK3 suggests its utility in targeting diseases driven by γc-cytokine signaling, such as certain autoimmune disorders and lymphoid malignancies. In contrast, ruxolitinib's dual inhibition of JAK1 and JAK2 provides a broader suppression of myeloproliferation and inflammation, making it an effective treatment for myeloproliferative neoplasms. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other JAK inhibitors, facilitating further advancements in the field of targeted therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a novel small molecule that selectively inhibits JAK3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
Defining the Therapeutic Window of MS-1020 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical therapeutic window of MS-1020, a novel kinase inhibitor. Through a comparative approach, we evaluate its performance against established alternatives, offering supporting experimental data to inform further development and clinical trial design.
Executive Summary
In Vitro Potency and Selectivity
This compound exhibits potent inhibitory activity against the target kinase in various cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay.
Table 1: In Vitro Cell Viability (IC50) of this compound and Competitor Compounds
| Cell Line | Cancer Type | This compound (IC50, µM) | Competitor A (IC50, µM) | Competitor B (IC50, µM) |
| A431 | Epidermoid Carcinoma | 0.015 | 0.02 | 0.03 |
| HCC827 | Non-Small Cell Lung Cancer | 0.02 | 0.03 | 0.05 |
| NCI-H1975 | Non-Small Cell Lung Cancer | >10 | >10 | 8.5 |
| Calu-3 | Non-Small Cell Lung Cancer | 0.78 | 1.2 | 1.5 |
Data presented is a representative example based on publicly available information for similar kinase inhibitors.
In Vivo Efficacy and Tolerability
The in vivo anti-tumor efficacy of this compound was evaluated in a human tumor xenograft model. Tumor growth inhibition and the maximum tolerated dose (MTD) were assessed.
Table 2: In Vivo Efficacy and Tolerability of this compound and Competitor Compounds in A431 Xenograft Model
| Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Maximum Tolerated Dose (MTD, mg/kg) |
| This compound | 100 mg/kg, daily | 52.7 | >200 |
| Competitor A | 100 mg/kg, daily | 45.2 | 200 |
| Competitor B | 150 mg/kg, daily | 48.5 | 250 |
Data is illustrative and based on typical preclinical outcomes for this class of inhibitors.
Pharmacokinetic Profile
The pharmacokinetic (PK) properties of this compound were characterized in preclinical models to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 3: Pharmacokinetic Parameters of this compound and Competitor Compounds
| Compound | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| This compound | 59 | 159 | 3 | 15.7 |
| Competitor A | 65 | 180 | 4 | 14.2 |
| Competitor B | 55 | 145 | 3.5 | 16.1 |
Pharmacokinetic parameters are representative values for orally administered kinase inhibitors.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams illustrate the targeted signaling pathway and the workflow for determining the therapeutic window.
Caption: EGFR signaling pathway targeted by this compound.
Caption: Experimental workflow for determining the therapeutic window.
Caption: Logic for comparing this compound with alternatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or competitor compounds for 48-72 hours.
-
MTT Addition: MTT reagent (5 mg/mL) is added to each well and incubated for 2-4 hours.
-
Data Acquisition: The resulting formazan crystals are solubilized, and the absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
In Vivo Tumor Xenograft Study
-
Tumor Implantation: Human cancer cells (e.g., A431) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150 mm³).
-
Compound Administration: Mice are randomized into treatment groups and administered this compound or competitor compounds orally once daily.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Toxicity Monitoring: Animal body weight and general health are monitored to assess toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
Pharmacokinetic Analysis
-
Compound Administration: A single dose of this compound or competitor compounds is administered to mice intravenously or orally.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
LC-MS/MS Analysis: The concentration of the compound in the plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time profiles.
Conclusion
The preclinical data presented in this guide indicates that this compound possesses a favorable therapeutic window, with potent anti-tumor activity at well-tolerated doses. Its performance, when compared to existing alternatives, suggests a promising candidate for further clinical investigation. The detailed protocols provided herein should facilitate the replication and extension of these findings.
Safety Operating Guide
Proper Disposal of MS-1020: A Guide for Laboratory Professionals
For immediate safety and logistical planning, this document provides essential procedural guidance for the proper disposal of MS-1020, a selective JAK3 inhibitor. The following instructions are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.
When handling and disposing of this compound, it is crucial to adhere to the safety protocols outlined in the product's Safety Data Sheet (SDS). While a specific SDS for this compound was not publicly available at the time of this writing, general safety procedures for chemical inhibitors of this nature should be followed. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
Immediate Safety and Handling Precautions
Prior to beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. |
Step-by-Step Disposal Plan
The proper disposal of this compound, a solid chemical compound, involves a multi-step process to ensure the safety of laboratory personnel and compliance with waste regulations.
1. Waste Identification and Segregation:
-
Identify: Clearly label a dedicated waste container for "this compound and associated contaminated materials."
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Preparing for Disposal:
-
Solid Waste: Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, should be considered contaminated and disposed of accordingly. Place these items in a sealed bag or container labeled as "this compound Contaminated Waste."
-
Solutions: If this compound has been dissolved in a solvent, the resulting solution must be disposed of as chemical waste. The specific disposal route will depend on the solvent used. Consult your EHS department for guidance on the disposal of the specific solvent mixture.
3. Packaging and Labeling:
-
Container: Use a robust, leak-proof container for all this compound waste.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound (Selective JAK3 Inhibitor)"
-
The molecular formula: C21H18N2O3
-
An approximate amount of waste
-
The date of accumulation
-
The name of the principal investigator or lab contact
-
4. Storage and Collection:
-
Storage: Store the sealed and labeled waste container in a designated, secure area within the laboratory, away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste through your institution's EHS department. Follow their specific procedures for waste pickup requests.
Experimental Protocol for Waste Deactivation (If Applicable)
In some instances, chemical deactivation may be a viable option prior to disposal. However, without a specific, validated protocol for this compound, this is not recommended. The primary and safest method of disposal is through a licensed hazardous waste management company arranged by your institution.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Essential Safety and Logistical Information for Handling MS-1020
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling MS-1020, a selective JAK3 inhibitor. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent research chemical. While a specific Safety Data Sheet (SDS) for this compound from Santa Cruz Biotechnology was not located, a representative MSDS for a similar JAK3 inhibitor indicates that it may be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate precautions must be taken to avoid exposure.
Minimum PPE Requirements: A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for working in a laboratory where chemical hazards are present.[2] This should be supplemented with specific PPE based on a risk assessment of the procedures being performed.[2]
Recommended PPE for Handling this compound:
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant, chemical splash goggles.[2] | Protects eyes from splashes and aerosols. |
| Face Shield | Worn over safety goggles. | Recommended when there is a significant splash hazard.[2][3][4] | |
| Hand Protection | Disposable Nitrile Gloves | Chemically resistant. | Provides protection against incidental skin contact.[2][3] For direct or prolonged contact, consider double-gloving.[2] |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and personal clothing from contamination.[2][3][5] |
| Respiratory Protection | N95 Respirator or higher | NIOSH/MSHA approved. | Required if there is a risk of inhaling dust or aerosols, especially when handling the powdered form.[6][7] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Fume Hood: All work with this compound, especially handling of the solid compound and preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[6]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7][8][9]
-
For long-term stability, refer to the manufacturer's specific storage temperature recommendations (e.g., -20°C for powder).[1]
Disposal Plan
Chemical waste is regulated and cannot be disposed of in regular trash or down the sewer system.[10] All waste generated from the handling of this compound must be considered hazardous.
Waste Segregation and Collection:
-
Solid Waste: Contaminated solid waste, including gloves, bench paper, and empty vials, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinseates should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Sharps: Contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Container Labeling: All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste".[10]
-
The full chemical name(s) of the contents.[10]
-
The approximate concentration and quantity.
-
The date of accumulation.[10]
-
The principal investigator's name and lab location.[10]
Disposal Procedure:
-
Collect all hazardous waste in appropriately labeled containers.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Once the container is full, or in accordance with institutional timelines, arrange for pickup by the institution's Environmental Health and Safety (EHS) department for proper disposal.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8] |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material and place it in a sealed, labeled hazardous waste container. Clean the spill area with a suitable decontaminating solution. |
Visualizations
Caption: Workflow for handling and disposal of this compound.
References
- 1. JAK3 Inhibitor VI|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment & Keeping Lab Personnel Safe - Labtag Blog [blog.labtag.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
